molecular formula C6H13NO B150878 (1S,2S)-2-Aminocyclohexanol CAS No. 74111-21-0

(1S,2S)-2-Aminocyclohexanol

Cat. No.: B150878
CAS No.: 74111-21-0
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-Aminocyclohexanol is a high-value chiral aminocyclohexanol derivative widely utilized as a versatile intermediate in asymmetric synthesis . Its rigid cyclohexane backbone and cis-configured bifunctional nature, featuring both amino and hydroxyl groups, enable selective transformations and are valuable for constructing complex molecular architectures . This stereospecific compound finds significant application in the preparation of pharmaceuticals and fine chemicals, where its high enantiopurity and stability under various reaction conditions enhance its utility in catalytic processes and ligand design . A prominent research application is its use in the development of novel therapeutics, such as its role as a key precursor in the synthesis of selective hyperbolic inhibitors for human cathepsins K and S, which are promising targets for treating osteoporosis and autoimmune diseases . The compound's water solubility and compatibility with polar solvents further broaden its applicability in aqueous-phase reactions, making this compound a reliable and effective building block for advanced synthetic and medicinal chemistry applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74111-21-0
Record name (1S,2S)-2-aminocyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (1S,2S)-2-Aminocyclohexanol: Physical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-Aminocyclohexanol is a chiral organic compound featuring a cyclohexane backbone substituted with both an amino and a hydroxyl group. Its specific stereochemistry, designated as (1S,2S), is crucial for its application as a chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] The presence of both amino and hydroxyl functional groups allows for hydrogen bonding, influencing its physical properties and reactivity.[1][3] This guide provides a detailed overview of its physical characteristics and associated hazards to ensure safe handling and effective application in a laboratory setting.

Physical and Chemical Properties

The physical properties of this compound are summarized below. These characteristics are fundamental for its use in synthesis and formulation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[4][5]
Molecular Weight 115.17 g/mol [4][5]
Appearance White to light yellow or brown solid/powder/crystal[1][6]
Melting Point 92-94 °C[6]
Boiling Point ~201 °C at 760 mmHg[6][7]
Density ~1.037 g/cm³[7][8]
Flash Point ~75 °C[6]
pKa 14.94 ± 0.40 (Predicted)[6]
InChI Key PQMCFTMVQORYJC-WDSKDSINSA-N[5]

Experimental Protocols for Property Determination

While specific, detailed experimental reports for the determination of every physical property of this compound are not typically published individually, the methodologies follow well-established laboratory standards. The data presented in safety and technical data sheets are generated using these standard protocols.

2.1. Melting Point Determination (Capillary Method)

  • Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

  • Methodology:

    • A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

    • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

2.2. Boiling Point Determination

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Methodology:

    • A sample of the compound is placed in a distillation flask.

    • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

    • The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is recorded.

    • The boiling point is the stable temperature observed during the distillation of the pure substance. For accuracy, the atmospheric pressure is recorded, and the boiling point may be corrected to standard pressure (760 mmHg).

2.3. Density Measurement

  • Principle: Density is the mass of a substance per unit volume.

  • Methodology:

    • The mass of a clean, dry pycnometer (a flask of a known, precise volume) is accurately measured.

    • The pycnometer is filled with the substance (if liquid) or with an inert solvent in which a known mass of the solid is dissolved.

    • The mass of the filled pycnometer is measured.

    • The density is calculated by dividing the mass of the substance by its volume.

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is crucial for researchers and laboratory personnel to be fully aware of its potential risks and to handle it with appropriate safety precautions.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07 (Irritant)WarningH315: Causes skin irritation[4][9][10]
Serious Eye Damage/Irritation2AGHS07 (Irritant)WarningH319: Causes serious eye irritation[4][9]
Specific Target Organ Toxicity (Single Exposure)3GHS07 (Irritant)WarningH335: May cause respiratory irritation[4]
Acute Toxicity (Oral)4GHS07 (Irritant)DangerH302: Harmful if swallowed[5][11]
Eye Damage1GHS05 (Corrosion)DangerH318: Causes serious eye damage[5]

Precautionary Statements (Selected):

  • Prevention: P261 (Avoid breathing dust), P264 (Wash hands and skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[4][12]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][12]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[4][12]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[12]

Visualized Hazard Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound, based on its GHS classification.

GHS_Workflow H315 H315: Causes skin irritation P280 P280: Wear protective gloves, eye/face protection H315->P280 H319 H319: Causes serious eye irritation H319->P280 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 P271 P271: Use in well-ventilated area H335->P271 H302 H302: Harmful if swallowed Ingestion IF SWALLOWED (P312) Call a POISON CENTER H302->Ingestion Skin_Contact IF ON SKIN (P302+P352) Wash with plenty of water P280->Skin_Contact Exposure Eye_Contact IF IN EYES (P305+P351+P338) Rinse cautiously with water P280->Eye_Contact Exposure Inhalation IF INHALED (P304+P340) Remove to fresh air P261->Inhalation Exposure Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. Disposal P501: Dispose according to local/regional/national regulations.

Caption: GHS hazard identification and response workflow for this compound.

References

(1S,2S)-2-Aminocyclohexanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2S)-2-Aminocyclohexanol is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis and drug development. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functional groups with a specific stereochemical arrangement make it a valuable synthon for the preparation of a wide range of chiral ligands, catalysts, and biologically active molecules. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound, also known as (1S,2S)-trans-2-aminocyclohexanol, is a white to off-white solid. Its key identifiers and physicochemical properties are summarized in the tables below.

Identifiers and Molecular Structure
IdentifierValue
CAS Number 74111-21-0[1], 89584-01-0
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
IUPAC Name (1S,2S)-2-Aminocyclohexan-1-ol[1]
SMILES N[C@H]1CCCC[C@@H]1O
InChI InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
InChIKey PQMCFTMVQORYJC-WDSKDSINSA-N
Physicochemical Data
PropertyValueReference
Melting Point 92-94 °C[2]
Boiling Point 201 °C[2]
Density 1.037 g/cm³[2][3]
Flash Point 75 °C[2]
pKa 14.94 ± 0.40 (Predicted)[2]
LogP 0.94890[3]
Refractive Index 1.502[3]
Appearance Off-white to brown solid[2]

Synthesis of this compound

The enantiomerically pure form of this compound is most commonly obtained through the resolution of a racemic mixture of trans-2-aminocyclohexanol or via asymmetric synthesis from prochiral starting materials.

Enantioselective Synthesis via Asymmetric Aminohydroxylation

A highly efficient method for the synthesis of enantioenriched trans-1,2-amino alcohols involves the enantioselective addition of a carbamate to a meso-epoxide, catalyzed by a chiral catalyst.

Experimental Protocol:

  • Step 1: Catalyst Preparation: An oligomeric (salen)Co-OTf complex is utilized as the catalyst. This can be prepared according to literature procedures.

  • Step 2: Carbamate Addition: To a solution of cyclohexene oxide (1.0 mmol) in an appropriate solvent such as toluene, add phenyl carbamate (1.2 mmol) and the chiral oligomeric (salen)Co-OTf catalyst (0.5-2 mol%).

  • Step 3: Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 25-50 °C, for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 4: Work-up and Deprotection: Upon completion, the reaction mixture is subjected to basic hydrolysis (e.g., using NaOH in methanol/water) to deprotect the carbamate and yield the free amino alcohol.

  • Step 5: Purification: The crude product is then purified by recrystallization, often as the hydrochloride salt, to afford highly enantioenriched this compound hydrochloride. This method has been shown to produce the product with >99% enantiomeric excess (ee).[4]

Experimental Workflow for Enantioselective Synthesis

G Enantioselective Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexene Oxide Cyclohexene Oxide Asymmetric Ring Opening Asymmetric Ring Opening Cyclohexene Oxide->Asymmetric Ring Opening Phenyl Carbamate Phenyl Carbamate Phenyl Carbamate->Asymmetric Ring Opening Chiral (salen)Co-OTf Catalyst Chiral (salen)Co-OTf Catalyst Chiral (salen)Co-OTf Catalyst->Asymmetric Ring Opening Basic Hydrolysis Basic Hydrolysis Asymmetric Ring Opening->Basic Hydrolysis Recrystallization Recrystallization Basic Hydrolysis->Recrystallization this compound HCl this compound HCl Recrystallization-> this compound HCl

Caption: Workflow for the enantioselective synthesis of this compound.

Applications in Drug Development: Inhibition of Spleen Tyrosine Kinase (SYK)

This compound and its derivatives have emerged as valuable scaffolds in the design of kinase inhibitors. A notable example is the development of inhibitors for Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[5] Dysregulation of SYK activity is implicated in autoimmune diseases and certain cancers.

A novel, orally bioavailable, and ATP-competitive inhibitor of SYK, designated RO9021, incorporates a (1R,2S)-2-aminocyclohexylamino moiety, highlighting the importance of this chiral scaffold.[6]

SYK Signaling Pathway in B-Cells

SYK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, SYK is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor-associated Ig-α/Ig-β heterodimer. This leads to the activation of SYK, which in turn phosphorylates downstream substrates, initiating a cascade of signaling events that ultimately result in B-cell proliferation, differentiation, and antibody production.[7][8]

Mechanism of SYK Inhibition

Inhibitors like RO9021 act by binding to the ATP-binding site of the SYK kinase domain.[5] This competitive inhibition prevents the phosphorylation of SYK's substrates, thereby blocking the downstream signaling cascade. The (1R,2S)-2-aminocyclohexylamino group in RO9021 plays a crucial role in positioning the inhibitor within the active site and establishing key interactions that contribute to its potency and selectivity.

SYK Signaling Pathway and Point of Inhibition

G SYK Signaling Pathway in B-Cell Activation and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates SYK SYK BCR->SYK recruits & activates Antigen Antigen Antigen->BCR binds Lyn->BCR phosphorylates ITAMs PLCg2 PLCγ2 SYK->PLCg2 phosphorylates Vav Vav SYK->Vav phosphorylates PI3K PI3K SYK->PI3K activates Calcium Ca²⁺ Mobilization PLCg2->Calcium MAPK MAPK Pathway Vav->MAPK NFkB NF-κB Activation PI3K->NFkB Proliferation Proliferation Calcium->Proliferation Differentiation Differentiation NFkB->Differentiation Antibody Antibody Production MAPK->Antibody Inhibitor Aminocyclohexanol-based SYK Inhibitor (e.g., RO9021) Inhibitor->SYK inhibits

Caption: Simplified SYK signaling pathway in B-cell activation and the point of inhibition.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in organic synthesis and medicinal chemistry. Its utility is underscored by its incorporation into potent and selective kinase inhibitors, such as those targeting SYK. The synthetic methodologies outlined, coupled with a deeper understanding of its role in modulating key biological pathways, will continue to drive its use in the discovery and development of novel therapeutics. This guide provides a foundational resource for researchers and professionals working with this important chiral molecule.

References

Spectroscopic Profile of (1S,2S)-2-Aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for (1S,2S)-2-aminocyclohexanol, a valuable chiral building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Introduction

This compound is a chiral organic compound with the molecular formula C₆H₁₃NO. As a cis-1,2-disubstituted cyclohexane, the spatial arrangement of its amino and hydroxyl groups dictates its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming its stereochemistry and purity, which are critical for its applications in stereoselective synthesis and as a scaffold in medicinal chemistry. This guide summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides generalized experimental protocols for data acquisition.

Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the stereochemistry of substituted cyclohexanes through the analysis of chemical shifts and spin-spin coupling constants. For this compound, the cis relationship of the amino and hydroxyl groups leads to a specific set of proton environments.

Table 1: ¹H NMR Spectral Data of 2-Aminocyclohexanol

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H1 (CH-OH)3.126Not specifiedJ(H1, H2) = 9.3, J(H1, H6a) = 4.6
H2 (CH-NH₂)2.450Not specifiedJ(H2, H3a) = 10.9, J(H2, H3e) = 4.2
Cyclohexyl Protons1.116 - 2.52MultipletNot fully resolved

Disclaimer: The data in Table 1 is adapted from a spectrum of 2-aminocyclohexanol where the specific stereoisomer was not explicitly defined. However, the provided coupling constants are consistent with a cis configuration. Researchers should verify this data with their own experimental results.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and electronic environment of the carbon atoms in the molecule. Due to the lack of specific experimental data in the searched literature for this compound, a definitive table of ¹³C NMR chemical shifts cannot be provided at this time. For similar aminocyclohexanol structures, the carbon atoms bearing the hydroxyl and amino groups are typically observed in the range of 65-80 ppm and 50-60 ppm, respectively. The remaining cyclohexyl carbons generally appear between 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching and bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
O-H Stretch3200 - 3600Strong, BroadIndicates hydrogen bonding.
N-H Stretch3250 - 3400MediumPrimary amine, may show two bands.
C-H Stretch (sp³)2850 - 3000StrongAliphatic C-H bonds.
N-H Bend1590 - 1650MediumScissoring vibration of the -NH₂ group.
C-O Stretch1050 - 1150StrongCharacteristic of a secondary alcohol.
C-N Stretch1020 - 1250MediumAliphatic amine.

Disclaimer: Table 2 provides expected ranges for the functional groups present in this compound based on general IR correlation tables. These values should be confirmed with experimental data.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

    • Use a relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Methodologies and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and a relevant biological pathway involving aminocyclohexanol derivatives.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec Process_FID Process FID (FT, Phasing) NMR_Spec->Process_FID Process_Interferogram Process Interferogram (FT, Background Subtraction) IR_Spec->Process_Interferogram Analyze_NMR Analyze NMR Spectrum (Chemical Shifts, Coupling Constants) Process_FID->Analyze_NMR Analyze_IR Analyze IR Spectrum (Peak Positions, Intensities) Process_Interferogram->Analyze_IR Structure_Elucidation Structure Elucidation and Stereochemical Assignment Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

SYK_Signaling_Pathway cluster_inhibition Inhibition by Aminocyclohexanol Derivatives cluster_pathway SYK-Mediated Signaling Aminocyclohexanol This compound Derivative SYK Spleen Tyrosine Kinase (SYK) Aminocyclohexanol->SYK inhibits BCR B-Cell Receptor (BCR) Activation BCR->SYK activates Downstream Downstream Signaling (e.g., PLCγ2, PI3K) SYK->Downstream phosphorylates Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response

Caption: Inhibition of the SYK signaling pathway by aminocyclohexanol derivatives.

A Technical Guide to (1S,2S)-2-Aminocyclohexanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1S,2S)-2-Aminocyclohexanol is a chiral amino alcohol that serves as a valuable building block and precursor in asymmetric synthesis. Its stereochemically defined structure makes it a critical component in the development of chiral ligands, auxiliaries, and organocatalysts, which are instrumental in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of the commercial availability, technical specifications, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered as a solid, with purities generally exceeding 97%. The hydrochloride salt, this compound hydrochloride, is also commercially available and may offer advantages in terms of stability and handling. When procuring this chemical, it is crucial to obtain and review the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the supplier to ensure the material meets the specific requirements of the intended application.

Below is a summary of prominent suppliers and their typical product specifications. Please note that specifications and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/GradeForm
Sigma-Aldrich This compound, AldrichCPR74111-21-0C₆H₁₃NO115.17Not specifiedSolid
Key Organics This compound74111-21-0C₆H₁₃NO115.18>97%-
ChemScene This compound74111-21-0C₆H₁₃NO115.17≥97%-
BBChem Co., Ltd. This compound74111-21-0C₆H₁₃NO115.17--
Allychem Co. Ltd. This compound74111-21-0C₆H₁₃NO115.17--
ChemicalBook Cyclohexanol, 2-amino-, (1S,2S)-74111-21-0C₆H₁₃NO115.17Varies by supplierSolid

Physicochemical Properties

A compilation of key physicochemical properties for this compound is provided below. These values are based on available data and may vary slightly between suppliers.

PropertyValue
Melting Point 92-94 °C
Boiling Point 201 °C
Density 1.037 g/cm³
Flash Point 75 °C
Appearance Off-white to brown solid

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols: Application in Asymmetric Synthesis

This compound is primarily utilized as a chiral precursor for the synthesis of ligands and catalysts for asymmetric transformations. A common application is in the enantioselective addition of organometallic reagents to carbonyl compounds. While specific protocols are highly dependent on the reaction and substrates involved, a generalized procedure for the use of a chiral amino alcohol ligand in the enantioselective addition of diethylzinc to an aldehyde is presented below as a representative example.

Representative Experimental Protocol: Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a generalized procedure and should be adapted and optimized for specific substrates and ligands derived from this compound.

Materials:

  • This compound-derived chiral ligand

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral ligand (derived from this compound) (0.1 mmol) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C using an ice bath.

    • To this stirred solution, add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise via syringe.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active chiral catalyst complex.

  • Aldehyde Addition:

    • Add the freshly distilled aldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Separate the aqueous layer and extract it with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the resulting chiral secondary alcohol.

    • Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Diagrams

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of this compound for research and development purposes.

procurement_workflow cluster_procurement Procurement cluster_qc Quality Control cluster_storage Storage & Use start Identify Need for This compound search Search for Commercial Suppliers start->search request_info Request Quotes, CoA, and SDS search->request_info evaluate Evaluate Suppliers (Purity, Cost, Lead Time) request_info->evaluate evaluate->search Re-evaluate if unsuitable place_order Place Purchase Order evaluate->place_order receive Receive Shipment place_order->receive inspect Inspect Packaging and Documentation receive->inspect sample Sample Material inspect->sample analytical Perform Analytical Tests (e.g., NMR, Purity) sample->analytical analytical->evaluate Reject if fails specifications approve Approve for Use analytical->approve store Store According to SDS approve->store use Use in Research/ Development store->use

Procurement and QC workflow for this compound.
Role in Asymmetric Synthesis

This diagram illustrates the logical relationship of how this compound is utilized as a chiral precursor to influence the stereochemical outcome of a chemical reaction.

asymmetric_synthesis cluster_precursor Chiral Precursor cluster_catalyst Catalyst/Auxiliary Formation cluster_reaction Asymmetric Reaction cluster_product Product Formation precursor This compound ligand Chiral Ligand or Auxiliary Synthesis precursor->ligand reaction Stereoselective Reaction ligand->reaction Controls Stereochemistry prochiral Prochiral Substrate prochiral->reaction reagent Reagent reagent->reaction chiral_product Enantiomerically Enriched Product reaction->chiral_product separation Removal of Auxiliary (if applicable) chiral_product->separation

Role of this compound in asymmetric synthesis.

References

A Technical Guide to the Synthesis of Chiral 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Their inherent chirality is often paramount to the biological activity of these molecules, making their enantioselective synthesis a significant focus in medicinal chemistry and process development.[2] This guide provides a comprehensive overview of core synthetic strategies for producing enantiomerically pure 1,2-amino alcohols, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of chiral 1,2-amino alcohols can be achieved through several key approaches, ranging from the use of naturally occurring chiral starting materials to advanced catalytic asymmetric methods. The choice of strategy often depends on factors such as the desired stereochemistry, substrate scope, scalability, and economic viability.

Synthesis from the Chiral Pool

One of the most direct methods for synthesizing chiral 1,2-amino alcohols is the derivatization of readily available chiral starting materials, most notably natural α-amino acids. This approach leverages the high optical purity of the starting material to produce enantiomerically pure products. A common method involves the chemical reduction of the carboxylic acid functionality of an amino acid to the corresponding alcohol.[1]

Asymmetric Reduction of α-Amino Ketones

The enantioselective reduction of prochiral α-amino ketones is a powerful method for accessing chiral 1,2-amino alcohols. This transformation can be achieved with high efficiency and stereoselectivity using various catalytic systems.

  • Iridium-Catalyzed Asymmetric Hydrogenation: Tridentate f-amphox ligands in combination with iridium have been shown to be highly effective for the asymmetric hydrogenation of a wide range of α-amino ketones, affording chiral 1,2-amino alcohols with excellent conversions and enantioselectivities.[3]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Ruthenium catalysts, particularly with ligands like TsDPEN, are highly effective for the asymmetric transfer hydrogenation of unprotected α-ketoamines.[4][5] This method is operationally simple and avoids the need for protecting groups on the amine.[4]

Sharpless Asymmetric Aminohydroxylation (AA)

Developed by K. Barry Sharpless, the osmium-catalyzed asymmetric aminohydroxylation of olefins is a landmark achievement in the synthesis of vicinal amino alcohols.[1][6] This reaction allows for the direct conversion of an alkene to a protected 1,2-amino alcohol with high regio- and enantioselectivity.[6][7][8] The choice of chiral ligand, typically derived from cinchona alkaloids ((DHQ)₂PHAL or (DHQD)₂PHAL), dictates the stereochemical outcome.[6]

Proline-Catalyzed Asymmetric Mannich Reaction

The organocatalytic three-component Mannich reaction, using L-proline as the catalyst, provides a direct route to β-amino carbonyl compounds, which can then be converted to the desired 1,2-amino alcohols.[9] This method is known for its operational simplicity and high enantio- and diastereoselectivity.[9][10]

Quantitative Data Summary

The following tables summarize the performance of various synthetic methods for producing chiral 1,2-amino alcohols, highlighting the yields and enantioselectivities achieved for different substrates.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones [3]

Substrate (α-Amino Ketone)Product (1,2-Amino Alcohol)Conversion (%)ee (%)TON
2-amino-1-phenylethanone(R)-2-amino-1-phenylethanol>99>99500,000
2-amino-1-(4-methoxyphenyl)ethanone(R)-2-amino-1-(4-methoxyphenyl)ethanol>99>99100,000
2-amino-1-(3-methoxyphenyl)ethanone(R)-2-amino-1-(3-methoxyphenyl)ethanol>99>99200,000
2-amino-1-(o-tolyl)ethanone(R)-2-amino-1-(o-tolyl)ethanol>99>99100,000
1-amino-3,3-dimethylbutan-2-one(R)-1-amino-3,3-dimethylbutan-2-ol>99>99100,000

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Ketoamines [4][5]

Substrate (α-Ketoamine HCl salt)Product (1,2-Amino Alcohol)Yield (%)ee (%)
2-amino-1-(3,4-dihydroxyphenyl)ethanoneNorepinephrine93>99
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanoneEpinephrine93>99
1-(3-hydroxyphenyl)-2-(methylamino)ethanonePhenylephrine88>99
1-(4-hydroxy-3-methoxyphenyl)-2-(isopropylamino)ethanoneLevisoprenaline85>99

Table 3: Proline-Catalyzed Asymmetric Mannich Reaction [9]

AldehydeKetoneAmineProduct (β-Amino Ketone)Yield (%)dree (%)
BenzaldehydeAcetonep-Anisidine4-((4-methoxyphenyl)amino)-4-phenylbutan-2-one9319:196
4-NitrobenzaldehydeAcetonep-Anisidine4-((4-methoxyphenyl)amino)-4-(4-nitrophenyl)butan-2-one92>20:199
2-NaphthaldehydeAcetonep-Anisidine4-((4-methoxyphenyl)amino)-4-(naphthalen-2-yl)butan-2-one9419:198
PropanalAcetonep-Anisidine4-((4-methoxyphenyl)amino)hexan-2-one8519:199

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones[3]

Reaction Setup:

  • To a glovebox, add the Ir-catalyst (0.0001 mmol, 1.0 equiv) and f-amphox ligand (0.00011 mmol, 1.1 equiv) to a dried Schlenk tube.

  • Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the solution for 30 minutes.

  • In a separate vial, dissolve the α-amino ketone hydrochloride salt (0.5 mmol) and potassium tert-butoxide (0.6 mmol) in methanol (2.0 mL).

  • Add the substrate solution to the catalyst solution under an argon atmosphere.

  • Transfer the resulting mixture to an autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at room temperature for 12 hours.

Workup and Purification:

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,2-amino alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines[4]

Reaction Setup:

  • To a dried flask, add the α-ketoamine hydrochloride salt (1.0 equiv), the chiral Ru-catalyst (e.g., (R,R)-TsDPEN-Ru, 0.1-1 mol%), and formic acid/triethylamine (5:2 azeotrope) as the hydrogen source.

  • The reaction is typically run in an alcohol solvent such as methanol or isopropanol.

  • Stir the mixture at a specified temperature (e.g., 28-60 °C) for a designated time (e.g., 4-24 hours) until completion is observed by TLC or HPLC.

Workup and Purification:

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically pure 1,2-amino alcohol.

  • Analyze the enantiomeric excess using chiral HPLC.

Protocol 3: Sharpless Asymmetric Aminohydroxylation (General Procedure)[1][6]

Reaction Setup:

  • To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).

  • Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, 0.05 equivalents).

  • Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture and stir until the catalyst dissolves.

  • Add the olefin substrate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

Workup and Purification:

  • Quench the reaction by adding sodium sulfite.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of chiral 1,2-amino alcohols, applicable to many of the discussed catalytic methods.

G General Workflow for Chiral 1,2-Amino Alcohol Synthesis cluster_prep Reaction Setup cluster_reaction Asymmetric Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Catalyst Solution (Chiral Ligand + Metal Precursor) B Prepare Substrate Solution (Prochiral Ketone/Olefin) A->B C Add Reagents (Reducing Agent/Nitrogen Source) B->C D Combine Solutions & Stir (Controlled Temperature) C->D Initiate Reaction E Monitor Reaction Progress (TLC/HPLC) D->E F Quench Reaction E->F Reaction Complete G Extraction & Drying F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I Pure Product J Determine Enantiomeric Excess (Chiral HPLC) I->J G Catalytic Cycle for Diethylzinc Addition to Aldehydes cluster_inputs Inputs A Chiral Amino Alcohol (Ligand) B Chiral Zinc-Alkoxide Complex A->B + Et₂Zn - Ethane C Transition State (Aldehyde Coordination) B->C + Aldehyde D Zinc-Product Complex C->D Ethyl Transfer D->A + Et₂Zn - EtZnO-Product E Chiral Secondary Alcohol (Product) D->E Release Et2Zn Et₂Zn Aldehyde Aldehyde (R-CHO)

References

Technical Guide: Solubility Profile of (1S,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-2-Aminocyclohexanol is a chiral compound of significant interest in synthetic and medicinal chemistry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data across a broad range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility trends based on the molecule's physicochemical properties. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided, alongside a workflow visualization to aid researchers in generating precise solubility data for their specific applications.

Physicochemical Properties

The structure of this compound, featuring both a hydroxyl (-OH) and an amino (-NH2) group on a cyclohexane ring, governs its physical and chemical properties. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, which strongly influences its solubility.

Table 1: Physicochemical Properties of 2-Aminocyclohexanol Isomers

PropertyThis compoundcis-2-Aminocyclohexanoltrans-2-Aminocyclohexanol Hydrochloride
Synonyms (1S,2S)-trans-2-Aminocyclohexanol(1R,2S)-2-aminocyclohexanol-
CAS Number Not specified; isomer specific931-15-7[1]5456-63-3[2]
Molecular Formula C₆H₁₃NOC₆H₁₃NO[1]C₆H₁₄ClNO[2]
Molecular Weight 115.17 g/mol 115.17 g/mol [1]151.63 g/mol [2]
Appearance Solid--
Melting Point -72-73 °C172-175 °C[2]
Boiling Point -201.1 °C at 760 mmHg201.1 °C at 760 mmHg[2]
InChI Key PQMCFTMVQORYJC-WDSKDSINSA-NPQMCFTMVQORYJC-NTSWFWBYSA-N-

Note: Data for the specific (1S,2S) enantiomer is limited. Properties of the cis-isomer and the trans-isomer hydrochloride are provided for context.

Solubility Profile

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both amino and hydroxyl groups allows for strong hydrogen bonding with polar protic solvents. Therefore, this compound is expected to exhibit high solubility in these solvents. Some sources indicate that related isomers are soluble in water and methanol[3][4][5].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in polar aprotic solvents that can accept hydrogen bonds and have a high dielectric constant.

  • Moderately Polar Solvents (e.g., Chloroform, Dichloromethane): Moderate to limited solubility is expected. While the polar functional groups are present, the nonpolar cyclohexane backbone will interact with these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity of the amino and hydroxyl groups, this compound is expected to have low solubility in nonpolar solvents.

The formation of salts, such as the hydrochloride salt, will significantly increase solubility in polar solvents like water[6].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section details a standardized isothermal equilibrium method. This method is robust and widely accepted for determining the solubility of solid compounds in organic solvents.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. The time required may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute a known mass of the saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Data Calculation:

    • The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

      • m₁ is the mass of the solute in the analyzed solution.

      • M₁ is the molar mass of the solute.

      • m₂ is the mass of the solvent in the analyzed solution.

      • M₂ is the molar mass of the solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess solute to known mass of solvent B Seal vial A->B C Place in thermostatic shaker at constant temperature B->C Start Equilibration D Equilibrate for 24-72 hours C->D E Settle for >2 hours D->E F Withdraw supernatant with pre-warmed syringe E->F Start Sampling G Filter through 0.22 µm filter F->G H Quantify concentration (e.g., by HPLC/GC) G->H I Calculate mole fraction or other solubility units H->I Data Input

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, its structural features suggest high solubility in polar protic solvents and diminishing solubility with decreasing solvent polarity. For applications requiring precise solubility values, the provided experimental protocol offers a reliable methodology for in-house determination. The generation and publication of such data would be a valuable contribution to the chemical research community.

References

Illuminating the Reactivity of (1S,2S)-2-Aminocyclohexanol: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-aminocyclohexanol, a chiral amino alcohol, has emerged as a valuable building block and precursor to powerful catalysts in the field of asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry provide a unique scaffold for inducing high levels of stereocontrol in a variety of chemical transformations. This technical guide delves into initial investigations of its reactivity, focusing on its application in organocatalysis, and provides a foundation for its use in the synthesis of complex, high-value molecules.

Core Reactivity and Applications

This compound serves as a versatile chiral starting material for the synthesis of more complex molecules and ligands for asymmetric catalysis.[1][2] Its vicinal amino and hydroxyl groups offer two points for functionalization, allowing for the creation of a diverse range of derivatives. One of the most successful applications of this scaffold is in the development of prolinamide-based organocatalysts. These catalysts have demonstrated exceptional performance in asymmetric aldol and Michael reactions, key carbon-carbon bond-forming reactions in organic synthesis.[3][4]

The catalytic activity of prolinamides derived from chiral amino alcohols is attributed to their ability to form a key enamine intermediate with a ketone, mimicking the mechanism of natural Class I aldolase enzymes.[2] The stereochemical outcome of the reaction is directed by a well-organized transition state, stabilized by hydrogen bonding interactions between the catalyst and the reacting substrates.[3][4]

Data Presentation: Performance in Asymmetric Aldol Reactions

The following table summarizes the performance of a prolinamide catalyst derived from a close structural analog of this compound, (1S,2S)-diphenyl-2-aminoethanol, in the asymmetric aldol reaction between various aldehydes and acetone. This data provides a strong indication of the potential reactivity and enantioselectivity achievable with catalysts derived from this compound.

EntryAldehydeTime (h)Yield (%)ee (%)
14-Nitrobenzaldehyde248593
24-Chlorobenzaldehyde487890
34-Bromobenzaldehyde488291
42-Nitrobenzaldehyde727585
5Benzaldehyde726580
6Isobutyraldehyde9652>99
7Pivaldehyde12045>99

Experimental Protocols

General Procedure for the Synthesis of (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide

This protocol is a general guideline for the synthesis of prolinamide catalysts derived from this compound.

Materials:

  • This compound

  • N-Boc-L-proline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-Boc-L-proline (1.0 eq) in DCM are added EDC (1.2 eq) and HOBt (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.0 eq) in DCM is added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the N-Boc protected prolinamide.

  • The N-Boc protected prolinamide is dissolved in DCM, and TFA (10 eq) is added.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in a minimal amount of DCM and neutralized with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final prolinamide catalyst.

General Procedure for the Asymmetric Aldol Reaction

This protocol is a general guideline for the asymmetric aldol reaction catalyzed by a prolinamide derived from this compound.

Materials:

  • Prolinamide catalyst (e.g., (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide)

  • Aldehyde

  • Ketone (e.g., acetone)

  • Anhydrous solvent (e.g., acetone, chloroform)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the aldehyde (1.0 eq) in the ketone (used as solvent and reactant) is added the prolinamide catalyst (0.1-0.2 eq).

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Catalytic Cycle of Prolinamide-Catalyzed Aldol Reaction

Catalytic_Cycle Catalyst Prolinamide Catalyst (this compound derivative) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Acetone) TS Stereodetermining Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion Intermediate TS->Iminium Iminium->Catalyst - Aldol Product Aldol_Product Aldol Product Iminium->Aldol_Product + H₂O H2O H₂O Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, dry glassware) Start->Setup Reagents Addition of Reactants (Solvent, Catalyst, Substrates) Setup->Reagents Reaction Reaction (Stirring at controlled temperature) Reagents->Reaction Monitoring Monitoring (TLC, GC, or HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS, Chiral HPLC for ee) Purification->Analysis End End Analysis->End

References

(1S,2S)-2-Aminocyclohexanol: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Aminocyclohexanol is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex, stereochemically defined molecules. Its vicinal amino and hydroxyl functionalities on a cyclohexane scaffold provide a rigid and predictable framework for inducing chirality in a wide range of chemical transformations. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing both classical resolution methods and modern asymmetric synthetic approaches. Experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Historical Perspective: The Emergence of a Chiral Auxiliary

The precise first synthesis and characterization of this compound is not straightforward to pinpoint in early literature. However, the journey to obtaining this specific enantiomer is intrinsically linked to the broader history of the synthesis and resolution of aminocyclohexanols. Early research in the 20th century focused on the synthesis of mixtures of stereoisomers of 2-aminocyclohexanol. The primary challenge then became the separation of these isomers and the resolution of the racemic trans-2-aminocyclohexanol into its individual enantiomers.

Classical resolution, a technique pioneered by Louis Pasteur, was the cornerstone of obtaining enantiomerically pure compounds for many decades. This method relies on the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization. For trans-2-aminocyclohexanol, chiral carboxylic acids like mandelic acid and tartaric acid proved to be effective resolving agents.

Classical Resolution of (±)-trans-2-Aminocyclohexanol

A well-established method for obtaining both enantiomers of trans-2-aminocyclohexanol involves the resolution of a racemic mixture of N-benzyl-protected trans-2-aminocyclohexanol using enantiomerically pure mandelic acid. This method provides access to both (1S,2S)- and (1R,2R)-2-aminocyclohexanol with high optical purity after deprotection.

Experimental Protocol: Resolution with (R)- and (S)-Mandelic Acid

This protocol is adapted from the work of Schiffers et al. and provides a reliable method for obtaining both enantiomers in high enantiomeric excess.[1]

Step 1: Synthesis of racemic trans-2-(N-benzyl)amino-1-cyclohexanol

  • To a solution of cyclohexene oxide in a suitable solvent, add benzylamine.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, the product can be isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: Resolution with (R)-Mandelic Acid

  • Dissolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent such as ethanol.

  • Add a stoichiometric amount of (R)-(-)-mandelic acid.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. This salt will be enriched in the (1R,2R)-enantiomer.

  • Recrystallize the salt from the same solvent to improve diastereomeric purity.

Step 3: Liberation of the (1R,2R)-enantiomer

  • Treat the diastereomerically pure salt with a base (e.g., NaOH solution) to neutralize the mandelic acid.

  • Extract the free amine, (1R,2R)-2-(N-benzyl)amino-1-cyclohexanol, with an organic solvent.

  • Dry the organic layer and evaporate the solvent.

Step 4: Resolution of the (1S,2S)-enantiomer

  • The mother liquor from the first crystallization is enriched in the (1S,2S)-enantiomer.

  • Isolate the free amine from the mother liquor by treatment with base and extraction.

  • Repeat the salt formation using (S)-(+)-mandelic acid to crystallize the (1S,2S)-mandelate salt.

  • Liberate the (1S,2S)-2-(N-benzyl)amino-1-cyclohexanol as described in Step 3.

Step 5: Debenzylation to obtain this compound

  • Dissolve the enantiomerically pure (1S,2S)-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent like methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete.

  • Filter off the catalyst and evaporate the solvent to obtain this compound.

Quantitative Data for Classical Resolution
StepProductTypical YieldEnantiomeric Excess (ee)
Resolution with (R)-Mandelic Acid(1R,2R)-Mandelate Salt40-45%>99% de
Resolution with (S)-Mandelic Acid(1S,2S)-Mandelate Salt40-45%>99% de
DebenzylationThis compound>95%>99% ee

Modern Asymmetric Synthesis: The Jacobsen Protocol

While classical resolution is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate. Modern asymmetric synthesis seeks to directly produce a single enantiomer in high yield and enantiomeric excess. A highly efficient method for the synthesis of enantioenriched trans-1,2-amino alcohols, including this compound, was developed by Jacobsen and coworkers.[2] This method utilizes a chiral cobalt-salen complex to catalyze the enantioselective ring-opening of a meso-epoxide with a carbamate nucleophile.

Experimental Protocol: Catalytic Asymmetric Ring-Opening

This protocol is a generalized representation of the Jacobsen synthesis.[2]

Step 1: Asymmetric Ring-Opening of Cyclohexene Oxide

  • In a reaction vessel, charge the chiral (salen)Co(III) catalyst (typically a dimeric or oligomeric form for enhanced activity).

  • Add a suitable solvent, such as toluene or tert-butyl methyl ether.

  • Add the nucleophile, typically an aryl carbamate like phenyl carbamate.

  • Cool the mixture to a low temperature (e.g., 0 °C to -20 °C).

  • Add cyclohexene oxide to the reaction mixture.

  • Stir the reaction at the low temperature until completion, monitoring by TLC or GC.

Step 2: Deprotection

  • Upon completion of the ring-opening reaction, the resulting carbamate-protected amino alcohol is deprotected.

  • This is typically achieved by basic hydrolysis, for example, by heating with a strong base like potassium hydroxide in a suitable solvent mixture (e.g., methanol/water).

  • After the reaction, the mixture is worked up by extraction to isolate the crude this compound.

Step 3: Purification

  • The crude product can be purified by crystallization, often as a hydrochloride salt, to yield highly enantioenriched this compound.

Quantitative Data for Jacobsen Asymmetric Synthesis
SubstrateCatalyst Loading (mol%)ProductYield (%)Enantiomeric Excess (ee) (%)
Cyclohexene Oxide0.5 - 2(1S,2S)-2-(Phenoxycarbonylamino)cyclohexanol90-95>99
Deprotection-This compoundHigh>99

Applications in Drug Development and Asymmetric Catalysis

This compound is a valuable chiral auxiliary and ligand in asymmetric synthesis.[3] Its rigid cyclohexane backbone and the stereogenic centers provide a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. It is used in the synthesis of a variety of chiral compounds, including:

  • Chiral Ligands: The amino and hydroxyl groups can be readily modified to synthesize a diverse range of chiral ligands for asymmetric catalysis, such as in asymmetric hydrogenation and carbon-carbon bond-forming reactions.

  • Chiral Auxiliaries: When temporarily attached to a prochiral substrate, it can direct the stereoselective course of a reaction, after which it can be cleaved and recovered.

  • Pharmaceutical Intermediates: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy and to avoid off-target effects.

Visualizing the Synthetic Pathways

Classical Resolution Workflow

classical_resolution racemate Racemic (±)-trans-2-(N-benzyl)aminocyclohexanol r_salt (1R,2R)-Mandelate Salt (Crystallizes) racemate->r_salt Salt Formation s_mother_liquor Mother Liquor (Enriched in 1S,2S) racemate->s_mother_liquor Remains in Solution r_mandelic (R)-(-)-Mandelic Acid s_mandelic (S)-(+)-Mandelic Acid s_product This compound base1 Base (NaOH) r_salt->base1 Liberation base2 Base (NaOH) s_mother_liquor->base2 Liberation r_amine (1R,2R)-2-(N-benzyl)aminocyclohexanol base1->r_amine s_amine (1S,2S)-2-(N-benzyl)aminocyclohexanol base2->s_amine h2_pdc1 H₂, Pd/C r_amine->h2_pdc1 Debenzylation s_amine->s_mandelic Salt Formation h2_pdc2 H₂, Pd/C s_amine->h2_pdc2 Debenzylation r_product (1R,2R)-2-Aminocyclohexanol h2_pdc1->r_product h2_pdc2->s_product

Caption: Workflow for the classical resolution of trans-2-aminocyclohexanol.

Jacobsen Asymmetric Synthesis Workflow

jacobsen_synthesis cyclohexene_oxide Cyclohexene Oxide (meso) ring_opening Asymmetric Ring-Opening cyclohexene_oxide->ring_opening carbamate Phenyl Carbamate (Nucleophile) carbamate->ring_opening catalyst Chiral (salen)Co(III) Catalyst catalyst->ring_opening protected_amino_alcohol (1S,2S)-2-(Phenoxycarbonylamino)cyclohexanol ring_opening->protected_amino_alcohol deprotection Deprotection protected_amino_alcohol->deprotection product This compound deprotection->product base Base (KOH) base->deprotection

Caption: Workflow for the Jacobsen asymmetric synthesis.

References

Methodological & Application

Application Notes: Asymmetric Aldol Reaction Using a (1S,2S)-2-Aminocyclohexanol-Derived Proline Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a chiral organocatalyst derived from (1S,2S)-2-aminocyclohexanol and (S)-proline in asymmetric aldol reactions. This class of catalyst has demonstrated high efficacy in promoting the formation of carbon-carbon bonds with excellent stereocontrol, which is crucial in the synthesis of chiral molecules for pharmaceutical applications.

Introduction

The asymmetric aldol reaction is a powerful transformation for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceutical agents. Organocatalysis, utilizing small chiral organic molecules, has emerged as a sustainable and metal-free alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts, operating through an enamine-based mechanism.[1][2] The catalyst described herein, (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide, is a prolinamide that leverages the chirality of both proline and this compound to create a highly effective chiral environment for the aldol reaction. The hydroxyl group of the aminocyclohexanol moiety can participate in hydrogen bonding, further enhancing stereoselectivity.[3]

Catalyst Synthesis

The synthesis of the (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst is achieved through a standard amide coupling reaction between N-protected (S)-proline and this compound, followed by deprotection.

Experimental Protocol: Catalyst Synthesis

Materials:

  • N-Boc-(S)-proline

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Coupling:

    • To a solution of N-Boc-(S)-proline (1.0 eq) in dry DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture for 15 minutes.

    • Add a solution of this compound (1.0 eq) in DCM, followed by the dropwise addition of TEA (1.5 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected prolinamide.

  • Deprotection:

    • Dissolve the purified N-Boc protected prolinamide in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final catalyst, (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide, as a TFA salt.

Asymmetric Aldol Reaction

The this compound derived proline catalyst is highly effective in promoting the direct asymmetric aldol reaction between various ketones and aldehydes. A representative reaction is the addition of cyclohexanone to 4-nitrobenzaldehyde.

Data Presentation

The following table summarizes the typical performance of the (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst in the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes. The data is representative of results obtained with closely related prolinamide catalysts.[3][4]

EntryAldehyde (ArCHO)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) [anti]
14-NitrobenzaldehydeDMSO252495>95:5>99
2BenzaldehydeDMSO25489290:1097
34-ChlorobenzaldehydeDMSO25369492:898
42-NitrobenzaldehydeDMSO252490>95:599
Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial charged with the (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst (20 mol%), add anhydrous DMSO.

  • Add cyclohexanone (5.0 equivalents) to the solution.

  • Add 4-nitrobenzaldehyde (1.0 equivalent).

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Reaction Mechanism

The reaction is believed to proceed through an enamine catalytic cycle, a well-established mechanism for proline-catalyzed aldol reactions.[2]

Aldol_Mechanism cluster_cycle Catalytic Cycle Catalyst This compound -Proline Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Aldol_Adduct Aldol Adduct Intermediate Enamine->Aldol_Adduct + Aldehyde Product_Release Product Release & Catalyst Regeneration Aldol_Adduct->Product_Release + H₂O Product_Release->Catalyst Product Product Product_Release->Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Aldol_Adduct

Caption: Proposed enamine catalytic cycle for the asymmetric aldol reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and application of the this compound derived catalyst.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Aldol Reaction Start_Materials N-Boc-(S)-proline + This compound Amide_Coupling Amide Coupling (EDC, HOBt, TEA) Start_Materials->Amide_Coupling Purification_1 Purification (Column Chromatography) Amide_Coupling->Purification_1 Deprotection Boc Deprotection (TFA) Purification_1->Deprotection Final_Catalyst Final Catalyst Deprotection->Final_Catalyst Reaction_Setup Add Catalyst in Solvent Final_Catalyst->Reaction_Setup Reactants Ketone + Aldehyde Reactants->Reaction_Setup Reaction Stir at RT Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification_2 Purification (Column Chromatography) Workup->Purification_2 Analysis Analysis (NMR, Chiral HPLC) Purification_2->Analysis

Caption: Workflow for catalyst synthesis and asymmetric aldol reaction.

Conclusion

The this compound-derived proline catalyst is a highly effective organocatalyst for the asymmetric aldol reaction. Its straightforward synthesis, operational simplicity, and ability to provide high yields and stereoselectivities make it a valuable tool for the synthesis of chiral β-hydroxy carbonyl compounds, with significant potential in drug discovery and development. The protocols and data presented here serve as a practical guide for researchers in this field.

References

Application Notes and Protocols for (1S,2S)-2-Aminocyclohexanol as a Chiral Auxiliary in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1S,2S)-2-aminocyclohexanol as a chiral auxiliary in diastereoselective alkylation reactions. While direct literature detailing extensive applications of this specific auxiliary is limited, its structural similarity to well-established chiral auxiliaries, such as those derived from aminoindanol and aminocyclopentanol, allows for the adaptation of established protocols. This document outlines the general principles, a generalized experimental workflow, and detailed protocols based on analogous systems.

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. This compound is a valuable chiral building block. When temporarily attached to a prochiral substrate, it directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. The rigid cyclohexane backbone of this auxiliary is expected to provide a well-defined steric environment, influencing high diastereoselectivity in alkylation reactions.

Typically, the amino alcohol is first converted into a cyclic derivative, such as an oxazolidinone, which is then acylated. Deprotonation of the acyl group with a strong base generates a chiral enolate, which subsequently reacts with an alkylating agent. The steric hindrance imposed by the chiral auxiliary directs the electrophile to one face of the enolate. Finally, the chiral auxiliary is cleaved to yield the desired α-alkylated product and can often be recovered for reuse.

General Reaction Pathway

The overall strategy for utilizing this compound as a chiral auxiliary in alkylation reactions involves a three-step sequence: attachment of the auxiliary, diastereoselective alkylation, and removal of the auxiliary.

Reaction_Pathway cluster_synthesis Synthesis of Chiral Oxazolidinone cluster_acylation N-Acylation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage A This compound C Fused Oxazolidinone A->C 1. Base B Phosgene Equivalent (e.g., Triphosgene) B->C D N-Acyl Oxazolidinone C->D 2. Base (e.g., n-BuLi) F Chiral Enolate D->F 3. LDA or NaHMDS E Acid Chloride/ Anhydride E->D G Alkylated Product F->G 4. Electrophilic Attack I α-Alkylated Carboxylic Acid/Ester/Alcohol G->I 5. Hydrolysis (e.g., LiOH/H₂O₂) J Recovered Auxiliary G->J H Alkyl Halide (R-X) H->G

Caption: General reaction pathway for alkylation using a chiral auxiliary derived from this compound.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar chiral auxiliaries, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol, and provide a practical guide for laboratory synthesis.[1]

Protocol 1: Synthesis of the Chiral Oxazolidinone from this compound

This protocol describes the formation of the fused oxazolidinone ring, which serves as the core of the chiral auxiliary.

Materials:

  • This compound

  • Triphosgene or Diethyl Carbonate

  • Triethylamine (Et₃N) or Sodium Ethoxide (NaOEt)

  • Toluene or Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq).

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the amino alcohol solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove triethylammonium chloride.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes) to yield the pure oxazolidinone.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

This step attaches the prochiral acyl group to the nitrogen atom of the oxazolidinone.

Materials:

  • Chiral oxazolidinone from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash chromatography.

Protocol 3: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

Experimental_Workflow A 1. Dissolve N-Acyl Oxazolidinone in THF B 2. Cool to -78 °C A->B C 3. Add LDA or NaHMDS (Formation of Chiral Enolate) B->C D 4. Stir for 30-60 min at -78 °C C->D E 5. Add Alkylating Agent (R-X) D->E F 6. Stir for 2-4 hours at -78 °C E->F G 7. Quench with sat. NH₄Cl F->G H 8. Work-up and Extraction G->H I 9. Purification (Chromatography) H->I

Caption: Experimental workflow for the diastereoselective alkylation step.

Materials:

  • N-Acyl oxazolidinone from Protocol 2

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA or NaHMDS (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium or sodium enolate.

  • Add the alkylating agent (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This final step liberates the desired α-alkylated product and allows for the recovery of the chiral auxiliary.

Materials:

  • Alkylated N-acyl oxazolidinone from Protocol 3

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium sulfite (Na₂SO₃)

Procedure to obtain the carboxylic acid:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1N HCl and extract with ethyl acetate.

  • The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

  • The organic layers contain the desired α-alkylated carboxylic acid. Dry the organic layer and concentrate to obtain the product.

Data Presentation

Due to the limited availability of specific data for this compound in the literature, the following table presents typical results for the closely related (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary to provide an expectation of performance.[1] High diastereoselectivities are generally expected.

EntryElectrophile (R-X)ProductYield (%)Diastereoselectivity (ds)
1Benzyl bromide (BnBr)α-Benzylpropionic acid derivative91>99:1
2Allyl iodideα-Allylpropionic acid derivative85>99:1

Data presented is for the analogous (4R,5S)-cyclopentano[d]oxazolidin-2-one system.[1]

Conclusion

This compound is a promising chiral auxiliary for asymmetric alkylation reactions. By forming a rigid oxazolidinone structure, it can effectively control the stereochemical outcome of enolate alkylation. The protocols provided, based on well-established methodologies for similar auxiliaries, offer a solid foundation for researchers to explore the applications of this chiral auxiliary in the synthesis of enantiomerically enriched molecules. Further optimization of reaction conditions for specific substrates will likely lead to excellent yields and diastereoselectivities.

References

Application Notes and Protocols for the Enantioselective Reduction of Ketones Mediated by (1S,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, with significant applications in the pharmaceutical industry for the preparation of enantiomerically pure drug intermediates and active pharmaceutical ingredients. One of the most reliable and widely adopted methods for achieving this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst, formed in situ from a chiral amino alcohol and a borane source, to direct the enantioselective transfer of a hydride from a stoichiometric borane reagent to the ketone.

This document provides detailed application notes and protocols for the enantioselective reduction of ketones, with a focus on the use of (1S,2S)-2-aminocyclohexanol as the chiral auxiliary. While the general principles of the CBS reduction are well-established, specific and comprehensive quantitative data for the catalyst derived from this compound is not extensively documented in readily available literature. Therefore, this document will present the established mechanism and a generalized protocol. The provided quantitative data is based on a closely related and well-studied chiral amino alcohol, (1S, 2R)-(-)-cis-1-amino-2-indanol, to illustrate the expected efficacy and selectivity of this class of catalysts.[1]

Reaction Principle and Mechanism

The enantioselective reduction of ketones using a chiral amino alcohol and borane proceeds through the in situ formation of a chiral oxazaborolidine catalyst. This catalyst then coordinates with a molecule of borane (typically BH₃·THF or BH₃·SMe₂) to form a catalyst-borane complex. The ketone substrate then coordinates to the Lewis acidic boron atom of the oxazaborolidine ring in a sterically controlled manner. This ternary complex facilitates the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon of the ketone, leading to the formation of a chiral alkoxyborane intermediate. Subsequent workup releases the chiral alcohol and regenerates the catalyst for the next catalytic cycle.

The stereochemical outcome of the reduction is dictated by the conformation of the transition state, where the larger substituent on the ketone preferentially orients away from the chiral framework of the oxazaborolidine to minimize steric hindrance.

Reaction_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Amino_Alcohol This compound Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH₃ Borane1 BH₃ Catalyst_Borane_Complex Catalyst-Borane Complex Oxazaborolidine->Catalyst_Borane_Complex + BH₃ Ternary_Complex Catalyst-Borane-Ketone Complex Catalyst_Borane_Complex->Ternary_Complex + Ketone Ketone Prochiral Ketone (R-CO-R') Alkoxyborane Chiral Alkoxyborane Ternary_Complex->Alkoxyborane Hydride Transfer Alkoxyborane->Oxazaborolidine Regeneration Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Workup (e.g., MeOH) Borane2 BH₃ Borane2->Catalyst_Borane_Complex Experimental_Workflow Start Start Catalyst_Prep Prepare Oxazaborolidine Catalyst (this compound + BH₃·THF in THF at 0°C) Start->Catalyst_Prep Ketone_Addition Add Ketone Substrate in THF Catalyst_Prep->Ketone_Addition Borane_Addition Add Stoichiometric Borane (BH₃·THF) Ketone_Addition->Borane_Addition Reaction Stir at 0°C to RT (Monitor by TLC/GC) Borane_Addition->Reaction Quench Quench with Methanol at 0°C Reaction->Quench Workup Aqueous Workup (1M HCl, NaHCO₃, Brine) Quench->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Analyze Yield and ee% Purification->Analysis End End Analysis->End

References

Application Notes and Protocols: Organocatalysis with Proline-Derived Amides of (1S,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of proline-derived amides of (1S,2S)-2-aminocyclohexanol as organocatalysts in asymmetric synthesis. The protocols detailed below are based on established methodologies for similar catalyst systems and are intended to serve as a guide for the synthesis of the catalyst and its application in key carbon-carbon bond-forming reactions.

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to metal-based catalysts. Proline and its derivatives are among the most successful classes of organocatalysts, capable of promoting a wide range of asymmetric transformations with high stereoselectivity. Proline-derived amides, particularly those incorporating a chiral backbone such as this compound, have demonstrated exceptional performance in asymmetric aldol and Michael addition reactions. These bifunctional catalysts utilize the pyrrolidine nitrogen of the proline moiety to form a nucleophilic enamine intermediate, while the amide and hydroxyl groups can activate the electrophile and control the stereochemical outcome through a network of hydrogen bonds.

The this compound scaffold provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol. The combination of the proline unit and the chiral aminocyclohexanol creates a tunable and highly effective catalytic system for the synthesis of enantioenriched molecules.

Catalyst Synthesis: (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide

A general and reliable method for the synthesis of the target organocatalyst involves the coupling of N-protected (S)-proline with this compound, followed by deprotection.

Experimental Protocol: Catalyst Synthesis

Materials:

  • N-Boc-(S)-proline

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Coupling: To a solution of N-Boc-(S)-proline (1.0 eq) in dry DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected prolinamide.

  • Deprotection: Dissolve the purified N-Boc protected prolinamide in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final catalyst, (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide.

Application in Asymmetric Aldol Reaction

Proline-derived amides of this compound are highly effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. These reactions typically proceed with high yields, diastereoselectivities, and enantioselectivities. The data presented below is representative of the performance of structurally similar proline-amide catalysts in the literature.[1]

Quantitative Data Summary: Asymmetric Aldol Reaction
EntryAldehyde (Electrophile)Ketone (Nucleophile)Yield (%)dr (anti:syn)ee (%)
14-NitrobenzaldehydeCyclohexanone99>99:1>99
24-ChlorobenzaldehydeCyclohexanone9598:298
3BenzaldehydeCyclohexanone9295:596
42-NaphthaldehydeCyclohexanone9697:399
54-NitrobenzaldehydeAcetone85-97
6IsovaleraldehydeCyclohexanone8890:1095
Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • Aldehyde

  • Ketone

  • (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (Catalyst)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a vial, add the aldehyde (1.0 eq), the ketone (5-10 eq), and the solvent (if not neat).

  • Add the (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst (10-20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time (typically 24-72 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Application in Asymmetric Michael Addition

These organocatalysts also excel in promoting the asymmetric Michael addition of ketones to nitroalkenes, affording γ-nitro ketones in high yields and with excellent stereocontrol. The following data is based on the performance of analogous proline-amide catalysts.

Quantitative Data Summary: Asymmetric Michael Addition
EntryNitroalkene (Electrophile)Ketone (Nucleophile)Yield (%)dr (syn:anti)ee (%)
1β-NitrostyreneCyclohexanone98>99:1>99
24-Chloro-β-nitrostyreneCyclohexanone9698:299
34-Methoxy-β-nitrostyreneCyclohexanone95>99:198
4β-NitrostyreneAcetone89-95
51-Nitro-2-phenyletheneCyclopentanone9295:597
Experimental Protocol: Asymmetric Michael Addition

Materials:

  • Nitroalkene

  • Ketone

  • (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (Catalyst)

  • Solvent (e.g., Toluene, Chloroform)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the nitroalkene (1.0 eq) in the chosen solvent, add the ketone (3-5 eq).

  • Add the (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst (10-20 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The high stereoselectivity observed with these catalysts is attributed to the formation of a well-organized transition state. The proline moiety forms an enamine with the ketone, which then attacks the aldehyde or nitroalkene. The amide and hydroxyl groups of the catalyst are believed to activate the electrophile and direct the approach of the enamine through hydrogen bonding.

Diagrams

Aldol_Reaction_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Asymmetric C-C Bond Formation cluster_regeneration Catalyst Regeneration ProlineAmide (S)-Proline-(1S,2S)-2-aminocyclohexanol Amide Catalyst Enamine Chiral Enamine Intermediate ProlineAmide->Enamine Condensation Ketone Ketone Ketone->Enamine TransitionState H-Bond Stabilized Transition State Enamine->TransitionState Aldehyde Aldehyde Aldehyde->TransitionState AldolAdduct Aldol Adduct TransitionState->AldolAdduct C-C bond formation Hydrolysis Hydrolysis AldolAdduct->Hydrolysis Hydrolysis->ProlineAmide Catalyst Turnover

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Michael_Addition_Mechanism Catalyst (S)-Proline-(1S,2S)-2-aminocyclohexanol Amide Catalyst Enamine Enamine Formation Catalyst->Enamine Ketone Ketone Ketone->Enamine TransitionState Stereocontrolled Transition State Enamine->TransitionState Nitroalkene Nitroalkene Nitroalkene->TransitionState Iminium Iminium Intermediate TransitionState->Iminium Attack on Nitroalkene Hydrolysis Hydrolysis Iminium->Hydrolysis MichaelAdduct Michael Adduct Hydrolysis->Catalyst Regeneration Hydrolysis->MichaelAdduct

Caption: Workflow for the asymmetric Michael addition reaction.

References

Application Notes: (1S,2S)-2-Aminocyclohexanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2S)-2-Aminocyclohexanol is a versatile chiral building block of significant interest in the pharmaceutical industry. As a 1,2-amino alcohol, its rigid cyclohexane backbone and defined stereochemistry make it an invaluable tool for asymmetric synthesis. The presence of both an amine and a hydroxyl group allows for its incorporation into complex molecular architectures, serving as a chiral auxiliary, a precursor to chiral ligands for asymmetric catalysis, and a key structural motif in various biologically active molecules.[1][2] This document outlines its primary applications in pharmaceutical synthesis, providing detailed protocols and quantitative data for researchers and drug development professionals.

Application as a Chiral Auxiliary

One of the most powerful applications of this compound is its use in the formation of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3] After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.

This compound is readily converted into a bicyclic oxazolidinone. This rigid structure effectively shields one face of a tethered prochiral enolate, directing electrophilic attack to the opposite face with high diastereoselectivity. This strategy is particularly effective for asymmetric alkylation and aldol reactions, which are fundamental carbon-carbon bond-forming reactions in drug synthesis.[4][5]

cluster_workflow General Workflow of a Chiral Auxiliary start Prochiral Substrate (e.g., Carboxylic Acid) attach Attach Auxiliary start->attach aux This compound Derived Auxiliary aux->attach chiral_substrate Chiral Substrate-Auxiliary Conjugate attach->chiral_substrate diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) chiral_substrate->diastereoselective product_complex Product-Auxiliary Complex diastereoselective->product_complex cleave Cleave & Recover Auxiliary product_complex->cleave final_product Enantiomerically Enriched Product cleave->final_product recovered_aux Recovered Auxiliary cleave->recovered_aux

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

Application in the Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir (Tamiflu®) is a crucial antiviral medication for the treatment of influenza A and B virus infections.[6][7] Its complex structure contains three stereocenters, making its stereoselective synthesis a significant challenge. While the commercial synthesis often starts from shikimic acid, numerous alternative routes have been developed to overcome reliance on this natural source.[8]

Several of these synthetic strategies rely on the stereoselective introduction of nitrogen functionalities onto a cyclohexene core. Chiral ligands derived from amino alcohols, including structures analogous to this compound, are instrumental in catalytic asymmetric reactions like aziridination or aminohydroxylation to set the required stereochemistry of the vicinal amino and hydroxyl groups found in Oseltamivir's core structure.[6][9] For instance, the Trost synthesis of Oseltamivir utilizes a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) to desymmetrize a meso starting material, installing a key amine stereocenter with high enantioselectivity.[6]

cluster_oseltamivir Key Synthetic Logic for Oseltamivir Core start Achiral Cyclohexene Derivative step1 Catalytic Asymmetric Aziridination start->step1 intermediate1 Chiral Aziridine Intermediate step1->intermediate1 catalyst Chiral Catalyst (Derived from Chiral Amino Alcohol) catalyst->step1 step2 Regioselective Ring Opening intermediate1->step2 intermediate2 Key Amino Alcohol Precursor step2->intermediate2 step3 Further Functionalization intermediate2->step3 oseltamivir Oseltamivir step3->oseltamivir

Caption: Logic for installing key stereocenters in Oseltamivir synthesis.

Quantitative Data Summary

The effectiveness of this compound and its derivatives in inducing stereoselectivity is demonstrated by the high yields and diastereomeric or enantiomeric excesses achieved in various reactions.

Reaction TypeAuxiliary/LigandSubstrateResultYield (%)Reference
Asymmetric Aldol Reaction(1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinoneVarious Aldehydes>99% de70-80%[4]
Asymmetric Alkylation(1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinonePropionyl moiety>99% de85-95%[4]
Asymmetric Aldol ReactionProlinamide from (1S,2S)-diphenyl-2-aminoethanolAliphatic Aldehydes>99% eeHigh[10]
Pd-AAA Deracemization(R,R)-LigandRacemic Lactone96% ee24% (initial)[6]

Note: Data for structurally similar auxiliaries are included to illustrate the general efficacy of this class of compounds.[4][5]

Detailed Experimental Protocols

Protocol 1: Preparation of (4S,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one Auxiliary

This protocol describes the synthesis of a chiral oxazolidinone auxiliary from this compound, which can then be used for stereoselective reactions.

Materials:

  • This compound

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in DCM dropwise over 30 minutes. Alternatively, add CDI (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazolidinone auxiliary.

cluster_protocol1 Protocol 1: Oxazolidinone Synthesis Workflow dissolve 1. Dissolve Amino Alcohol & Et3N in DCM cool 2. Cool to 0 °C dissolve->cool add 3. Add Phosgenating Agent (e.g., CDI) cool->add react 4. Stir 12-16h at RT add->react quench 5. Quench with NaHCO3 react->quench extract 6. Extract with DCM quench->extract purify 7. Dry, Concentrate & Purify extract->purify product Pure Oxazolidinone purify->product

References

Application Notes and Protocols for the Synthesis of Chiral Schiff Base Ligands from (1S,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of chiral Schiff base ligands derived from (1S,2S)-2-aminocyclohexanol. These ligands are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and potential for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] Their metal complexes have also demonstrated significant catalytic activity in various organic transformations.[2][5][6][7]

The synthesis of Schiff bases is a straightforward condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone.[1][8][9] The resulting compound contains an imine or azomethine group (-C=N-). The chirality of this compound is retained in the Schiff base ligand, making these compounds valuable for asymmetric catalysis and the development of stereospecific therapeutic agents.

Experimental Protocols

This section details the synthesis of a representative chiral Schiff base ligand from this compound and salicylaldehyde.

Materials and Reagents:

  • This compound

  • Salicylaldehyde (or substituted salicylaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

General Synthesis Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To the stirred solution of the amine, add a solution of salicylaldehyde (1.0 equivalent) in absolute ethanol dropwise at room temperature.

  • Catalyst Addition (Optional): A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the condensation.[8]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is then collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base ligand.

  • Characterization: The structure and purity of the synthesized ligand are confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry.

Data Presentation

The following table summarizes typical experimental data for the synthesis of a Schiff base ligand from a chiral diamine, which can be adapted for the synthesis using this compound.

Reactant 1Reactant 2SolventReaction Time (h)TemperatureYield (%)Spectroscopic Data (¹H NMR)
(1R,2R)-(-)-1,2-diaminocyclohexaneo-NitrobenzaldehydeAbsolute Ethanol36Reflux76.4Signals corresponding to aromatic and cyclohexyl protons, and the characteristic imine proton signal.[5]
(1R,2R)-(-)-1,2-diaminocyclohexanem-NitrobenzaldehydeAbsolute Ethanol30Reflux94.4Similar to the ortho-substituted product, with shifts in aromatic proton signals.[5]
(1R,2R)-(-)-1,2-diaminocyclohexanep-NitrobenzaldehydeAbsolute Ethanol30Reflux74.5Aromatic proton signals appear as a distinct pattern due to para-substitution.[5]

Mandatory Visualization

Experimental Workflow for Schiff Base Synthesis

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product amine This compound dissolution Dissolve in Ethanol amine->dissolution aldehyde Salicylaldehyde aldehyde->dissolution mixing Mix Reactants dissolution->mixing reflux Reflux with Catalyst mixing->reflux evaporation Solvent Evaporation reflux->evaporation filtration Filtration evaporation->filtration recrystallization Recrystallization filtration->recrystallization product Chiral Schiff Base Ligand recrystallization->product

Caption: General workflow for the synthesis of chiral Schiff base ligands.

Potential Signaling Pathway Inhibition by Schiff Base Metal Complexes

While specific signaling pathways for Schiff bases derived from this compound are not yet extensively elucidated, their metal complexes are known to exhibit anticancer activity. A plausible mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellCycle SchiffBaseComplex Schiff Base Metal Complex SchiffBaseComplex->RAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by Schiff base metal complexes.

References

Application Notes and Protocols: (1S,2S)-2-Aminocyclohexanol in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Michael addition is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral molecules. The development of efficient organocatalysts for this transformation is of paramount importance, particularly in the synthesis of pharmaceutical intermediates where stereochemistry dictates biological activity. (1S,2S)-2-Aminocyclohexanol and its derivatives have emerged as effective chiral organocatalysts. The inherent chirality, rigid cyclic backbone, and the presence of both an amino and a hydroxyl group allow for the formation of well-organized transition states, leading to high stereocontrol in the addition of nucleophiles to α,β-unsaturated compounds.

This document provides detailed application notes on the use of a prolinamide derivative of this compound as a catalyst in the asymmetric Michael addition of ketones to nitroolefins. It includes a summary of its performance with various substrates, detailed experimental protocols, and a visualization of the proposed catalytic mechanism.

Data Presentation

The catalytic efficacy of (1S,2S)-N-((S)-pyrrolidin-2-ylmethyl)cyclohexan-1-amine, a derivative of this compound, has been demonstrated in the asymmetric Michael addition of cyclohexanone to various substituted β-nitrostyrenes. The reaction generally proceeds with high yields and excellent stereoselectivities. The quantitative data from these reactions are summarized in the table below.

Table 1: Asymmetric Michael Addition of Cyclohexanone to Substituted β-Nitrostyrenes *

EntryR (Substituent on β-nitrostyrene)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1C₆H₅95>99:198
24-FC₆H₄92>99:197
34-ClC₆H₄94>99:198
44-BrC₆H₄96>99:199
54-NO₂C₆H₄91>99:196
64-MeOC₆H₄93>99:197
72-ClC₆H₄8598:295
83-ClC₆H₄90>99:198

*Reaction Conditions: Cyclohexanone (2 mmol), β-nitrostyrene derivative (0.2 mmol), catalyst (10 mol%), benzoic acid (10 mol%) in toluene (1.0 mL) at room temperature for 24-48 hours.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes

This protocol details a representative experimental setup for the asymmetric Michael addition reaction.

Materials:

  • (1S,2S)-N-((S)-pyrrolidin-2-ylmethyl)cyclohexan-1-amine (Catalyst)

  • Substituted β-nitrostyrene

  • Cyclohexanone

  • Benzoic acid

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of the substituted β-nitrostyrene (0.2 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) in a reaction vial, add the (1S,2S)-N-((S)-pyrrolidin-2-ylmethyl)cyclohexan-1-amine catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Add cyclohexanone (2.0 mmol, 10.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a this compound derivative. The catalyst activates the ketone through enamine formation, while the nitroalkene is directed by non-covalent interactions, leading to a stereocontrolled C-C bond formation.

G cluster_cycle Catalytic Cycle cluster_legend Legend catalyst This compound Derivative Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone (Michael Donor) transition_state Stereoselective Transition State enamine->transition_state + Nitroalkene nitroalkene Nitroalkene (Michael Acceptor) nitroalkene->transition_state iminium Iminium Ion Intermediate transition_state->iminium C-C Bond Formation iminium->catalyst Catalyst Regeneration product Michael Adduct (Chiral Product) iminium->product + H₂O (Hydrolysis) l1 Catalyst l2 Reactant l3 Intermediate l4 Product k1 k2 k3 k4

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Workflow

The logical flow of the experimental procedure, from preparation to analysis, is depicted in the following diagram.

G prep Preparation of Reagents reaction Reaction Setup (Catalyst, Reactants, Solvent) prep->reaction stir Stirring at Room Temperature (24-48h) reaction->stir monitor Reaction Monitoring (TLC) stir->monitor workup Work-up (Concentration) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Analysis (HPLC for dr and ee) purify->analysis

Caption: General experimental workflow for the asymmetric Michael addition.

Preparation of Chiral Oxazolidinones from (1S,2S)-2-Aminocyclohexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxazolidinones are pivotal chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds, which is a critical step in the synthesis of numerous pharmaceutical agents. This document provides detailed application notes and protocols for the preparation of the chiral oxazolidinone, (3aR,7aS)-octahydrobenzo[d]oxazol-2-one, from the readily available starting material, (1S,2S)-2-aminocyclohexanol. The protocols described herein outline common methods for the cyclization of the amino alcohol, including the use of diethyl carbonate, 1,1'-carbonyldiimidazole (CDI), and triphosgene. Furthermore, the application of this chiral auxiliary in asymmetric synthesis and its relevance in drug development are discussed.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its stereochemistry. Chiral auxiliaries are powerful tools in asymmetric synthesis that temporarily introduce a chiral element to a substrate, directing subsequent chemical transformations to occur with high stereoselectivity. The oxazolidinone ring system, particularly when derived from chiral amino alcohols, has proven to be a highly effective and versatile chiral auxiliary.

This compound provides a rigid chiral scaffold that, upon conversion to the corresponding oxazolidinone, (3aR,7aS)-octahydrobenzo[d]oxazol-2-one, can effectively control the stereochemical outcome of various reactions, including alkylations, aldol reactions, and conjugate additions. This application note details the preparation of this valuable chiral auxiliary and highlights its utility in the synthesis of complex molecules relevant to drug discovery and development.

Experimental Protocols

The preparation of (3aR,7aS)-octahydrobenzo[d]oxazol-2-one from this compound involves the cyclization of the 1,2-amino alcohol functionality. Several reagents can be employed for this transformation, each with its own advantages and disadvantages. Below are detailed protocols for three common methods.

Method A: Cyclization using Diethyl Carbonate

This method is a cost-effective and straightforward approach for the synthesis of 2-oxazolidinones. The reaction is typically carried out at elevated temperatures with a catalytic amount of base.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene), add diethyl carbonate (1.5 eq).

  • Add a catalytic amount of a strong base, such as sodium methoxide (0.05 eq) or potassium carbonate (0.1 eq).

  • Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess diethyl carbonate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system to afford the pure (3aR,7aS)-octahydrobenzo[d]oxazol-2-one.

Method B: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

CDI is a milder and highly efficient reagent for the synthesis of 2-oxazolidinones. This method is often preferred for sensitive substrates as it can be performed at lower temperatures.

Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (3aR,7aS)-octahydrobenzo[d]oxazol-2-one.

Method C: Cyclization using Triphosgene

Triphosgene is a solid, safer alternative to phosgene gas for the synthesis of oxazolidinones. This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA).

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred solution of the amino alcohol and base at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain (3aR,7aS)-octahydrobenzo[d]oxazol-2-one.

Data Presentation

MethodReagentBaseSolventTemperature (°C)Typical Yield (%)
A Diethyl CarbonateNaOMe or K₂CO₃Toluene120-14070-85
B 1,1'-Carbonyldiimidazole-THF or DCM0 to RT85-95
C TriphosgeneEt₃N or DIPEADCM-78 to RT80-90

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Experimental Workflow for Oxazolidinone Synthesis

G cluster_start Starting Material cluster_methods Cyclization Methods cluster_product Product cluster_purification Workup & Purification start This compound methodA Method A: Diethyl Carbonate, Base, Heat start->methodA methodB Method B: CDI, RT start->methodB methodC Method C: Triphosgene, Base, -78°C to RT start->methodC workup Aqueous Workup Extraction methodA->workup Cooling & Concentration methodB->workup Quenching methodC->workup Quenching product (3aR,7aS)-Octahydrobenzo[d]oxazol-2-one purification Column Chromatography or Recrystallization workup->purification purification->product

Caption: General workflow for the synthesis of (3aR,7aS)-octahydrobenzo[d]oxazol-2-one.

Logical Relationship of Chiral Auxiliary in Asymmetric Synthesis

G cluster_components Components cluster_reaction Asymmetric Reaction cluster_outcome Outcome auxiliary Chiral Auxiliary ((3aR,7aS)-Octahydrobenzo[d]oxazol-2-one) substrate Prochiral Substrate (e.g., N-Acyl derivative) auxiliary->substrate Covalent Attachment reaction Stereoselective Bond Formation (e.g., Alkylation, Aldol Reaction) substrate->reaction reagent Reagent (e.g., Electrophile) reagent->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Role of the chiral oxazolidinone in an asymmetric synthesis cycle.

Applications in Drug Development

Chiral oxazolidinones derived from this compound serve as valuable intermediates in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The rigid bicyclic structure of the auxiliary provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of chemical transformations.

Key applications include:

  • Asymmetric Aldol Reactions: The N-acylated oxazolidinone can be converted to its enolate, which then reacts with aldehydes with high diastereoselectivity to form β-hydroxy carbonyl compounds, key building blocks in natural product and drug synthesis.

  • Asymmetric Alkylation: The enolate of the N-acylated auxiliary can be alkylated with high stereocontrol, providing access to α-substituted chiral carboxylic acid derivatives.

  • Asymmetric Conjugate Additions: The enolates can also participate in Michael additions to α,β-unsaturated carbonyl compounds, establishing new stereocenters with high fidelity.

The ability to introduce chirality with high predictability and the subsequent facile removal of the auxiliary make this class of compounds highly attractive for the development of scalable and efficient synthetic routes to new drug candidates. The oxazolidinone moiety itself is also a privileged scaffold in medicinal chemistry, with several approved drugs, such as the antibiotic linezolid, featuring this heterocyclic ring. While the primary role of the title compound is as a chiral auxiliary, its structural similarity to known bioactive molecules suggests potential for direct incorporation into drug discovery programs.

Conclusion

The preparation of the chiral oxazolidinone (3aR,7aS)-octahydrobenzo[d]oxazol-2-one from this compound is a straightforward process that can be achieved through several reliable methods. The choice of method will depend on factors such as substrate sensitivity, cost, and scale. The resulting chiral auxiliary is a powerful tool for asymmetric synthesis, enabling researchers and drug development professionals to construct complex chiral molecules with a high degree of stereochemical control. The protocols and information provided herein serve as a comprehensive guide for the synthesis and application of this important chiral building block.

Application Notes and Protocols: Catalytic Asymmetric Transfer Hydrogenation Using (1S,2S)-2-Aminocyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of catalysts derived from (1S,2S)-2-aminocyclohexanol in catalytic asymmetric transfer hydrogenation (ATH). This powerful and versatile methodology enables the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols, which are crucial building blocks in the pharmaceutical industry. The protocols outlined below utilize ruthenium-based catalysts in conjunction with ligands derived from chiral this compound, offering high yields and excellent enantioselectivities.

Introduction

Asymmetric transfer hydrogenation (ATH) has emerged as a practical and efficient method for the synthesis of enantiomerically enriched alcohols. This technique typically employs a stable and readily available hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in place of gaseous hydrogen, simplifying the experimental setup. The key to achieving high enantioselectivity lies in the use of a chiral catalyst, often a transition metal complexed with a chiral ligand.

Ligands derived from this compound and its N-sulfonylated analogues have proven to be highly effective in ruthenium-catalyzed ATH of a wide range of ketones. These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the ligand play crucial roles in the hydride transfer process. This document provides detailed experimental procedures and compiled data to facilitate the application of this technology in a research and development setting.

Data Presentation

The following tables summarize the performance of various catalyst systems based on this compound derivatives in the asymmetric transfer hydrogenation of different ketones.

SubstrateLigandCatalyst PrecursorHydrogen DonorS/C RatioTime (h)Temp. (°C)Yield (%)ee (%)
Acetophenone(1S,2S)-N-Tosyl-1,2-diaminocyclohexane[RuCl2(p-cymene)]2i-PrOH/Base2007459397
4-Chloroacetophenone(1S,2S)-N-Mesitylenesulfonyl-1,2-diaminocyclohexane[RuCl2(p-cymene)]2HCOOH/NEt35005289598
1-Tetralone(1S,2S)-N-Tosyl-1,2-diaminocyclohexane[RuCl2(p-cymene)]2i-PrOH/Base100012509996
2-Acetylthiophene(1S,2S)-N-Pentafluorobenzenesulfonyl-1,2-diaminocyclohexane[RuCl2(p-cymene)]2HCOOH/NEt32008309297
Propiophenone(1S,2S)-N-Tosyl-1,2-diaminocyclohexane[RuCl2(p-cymene)]2i-PrOH/Base20010409095

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation in Isopropanol

This protocol describes a general method for the asymmetric transfer hydrogenation of a prochiral ketone using a ruthenium catalyst generated in situ from [RuCl2(p-cymene)]2 and a (1S,2S)-N-arenesulfonyl-2-aminocyclohexanol ligand with isopropanol as the hydrogen source.

Materials:

  • [RuCl2(p-cymene)]2

  • (1S,2S)-N-arenesulfonyl-2-aminocyclohexanol ligand

  • Prochiral ketone

  • Anhydrous isopropanol

  • Base (e.g., potassium hydroxide or sodium isopropoxide)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and the (1S,2S)-N-arenesulfonyl-2-aminocyclohexanol ligand (0.011 mmol).

  • Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • Add the prochiral ketone (1.0 mmol) to the flask.

  • Add a solution of the base (e.g., 0.1 M KOH in isopropanol, 0.1 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (monitor by TLC or GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine

This protocol outlines the procedure for ATH using a 5:2 mixture of formic acid and triethylamine as the hydrogen source, which often provides irreversible and faster reactions.

Materials:

  • [RuCl2(p-cymene)]2

  • (1S,2S)-N-arenesulfonyl-2-aminocyclohexanol ligand

  • Prochiral ketone

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.0025 mmol, 0.5 mol% Ru) and the (1S,2S)-N-arenesulfonyl-2-aminocyclohexanol ligand (0.0055 mmol) in the anhydrous solvent (2 mL). Stir for 20 minutes at room temperature.

  • Add the prochiral ketone (1.0 mmol).

  • Prepare a fresh 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (0.5 mL) to the reaction flask.

  • Stir the reaction at the specified temperature (often room temperature) until completion (monitor by TLC or GC).

  • Once the reaction is complete, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product via flash column chromatography.

  • Analyze the enantiomeric excess of the resulting alcohol using chiral HPLC or GC.

Mandatory Visualizations

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a ruthenium catalyst bearing a chiral N-sulfonylated diamine ligand, which is analogous to the this compound derivative system.

Catalytic_Cycle precatalyst [Ru-Cl(arene)(Ligand)] active_catalyst [Ru-H(arene)(Ligand)] (18e-) precatalyst->active_catalyst + i-PrOH - Acetone - HCl substrate_complex Transition State {Ru-H...O=C(R1R2)} active_catalyst->substrate_complex + Ketone (R1COR2) product_complex [Ru(arene)(Ligand)] + R1R2CHOH substrate_complex->product_complex Hydride Transfer product_complex->active_catalyst + i-PrOH - Acetone

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Experimental Workflow

The following diagram outlines the general experimental workflow for the asymmetric transfer hydrogenation of a prochiral ketone.

Experimental_Workflow start Start catalyst_prep Catalyst Pre-formation ([Ru] + Ligand in Solvent) start->catalyst_prep reaction_setup Addition of Ketone and Hydrogen Donor catalyst_prep->reaction_setup reaction Reaction under Inert Atmosphere (Stirring at Temp.) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Analysis (Yield, ee%) purification->analysis end End analysis->end

Caption: General experimental workflow for ATH.

Troubleshooting & Optimization

Technical Support Center: Enhancing Diastereoselectivity in (1S,2S)-2-Aminocyclohexanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the diastereoselectivity of your chemical reactions mediated by the chiral auxiliary, (1S,2S)-2-aminocyclohexanol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments aimed at achieving high diastereoselectivity using this compound.

Q1: My diastereoselectivity is low. What are the most common causes?

A1: Low diastereoselectivity in reactions mediated by this compound can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Temperature: Higher temperatures can lead to a decrease in diastereoselectivity as the energy difference between the transition states leading to the different diastereomers becomes less significant.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in the reaction's stereochemical outcome. Solvents that can effectively coordinate with the metal center are essential for forming a rigid, chelated transition state, which is key to high diastereoselectivity.

  • Nature of the Organometallic Reagent: The type of organometallic reagent used can significantly influence the diastereomeric ratio. Different metals have varying abilities to form the necessary chelated intermediate.

  • Steric Hindrance: The steric bulk of the substrates and reagents can impact the approach of the nucleophile, potentially overriding the directing effect of the chiral auxiliary.

Q2: How does temperature affect the diastereoselectivity of the reaction?

A2: Temperature is a critical parameter for controlling diastereoselectivity. Generally, lower temperatures favor higher diastereoselectivity. This is because the transition state leading to the major diastereomer is typically lower in energy. At lower temperatures, there is less thermal energy available for the reaction to proceed through the higher-energy transition state that forms the minor diastereomer. It is often beneficial to perform these reactions at temperatures as low as -78 °C.

Q3: Which solvents are recommended for improving diastereoselectivity?

A3: The choice of solvent is critical for achieving high diastereoselectivity. Non-polar, coordinating solvents are often preferred as they facilitate the formation of a rigid, chelated transition state. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used. In some cases, non-coordinating solvents like toluene can also be effective, particularly when strong chelating metals are used in the organometallic reagent. It is advisable to screen a range of solvents to determine the optimal conditions for your specific reaction.

Q4: I am observing inconsistent results between batches. What could be the reason?

A4: Inconsistent results can be frustrating and are often traced back to variations in reagent quality or reaction setup. Key factors to consider include:

  • Purity of Reagents: Ensure the purity of your starting materials, including the imine, the organometallic reagent, and the this compound auxiliary.

  • Anhydrous Conditions: Organometallic reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Solvents should also be freshly distilled and dried.

  • Accurate Temperature Control: Small fluctuations in temperature, especially at very low temperatures, can significantly impact diastereoselectivity. Ensure your cooling bath is well-maintained and the reaction temperature is monitored accurately.

Q5: How do I remove the this compound auxiliary after the reaction?

A5: The chiral auxiliary can be cleaved from the product through various methods, depending on the nature of the product and its stability. Two common methods are:

  • Reductive Cleavage: For products where the newly formed stereocenter is attached to the nitrogen of the auxiliary, reductive cleavage of the N-N or N-O bond (if applicable) can be achieved using reagents like Raney Nickel with hydrazine or other reducing agents.

  • Oxidative Cleavage: If the auxiliary is attached in a way that forms a 1,2-amino alcohol moiety with the product, oxidative cleavage using reagents like lead tetraacetate (Pb(OAc)₄) or sodium periodate (NaIO₄) can be employed to yield the desired product, often as an aldehyde or ketone.

Data Presentation: Effect of Reaction Parameters on Diastereoselectivity

The following tables summarize the impact of solvent and temperature on the diastereoselectivity of the addition of diethylzinc to an imine derived from benzaldehyde and a chiral β-amino alcohol, which serves as a model system analogous to reactions mediated by this compound.

Table 1: Effect of Solvent on Diastereoselectivity

EntrySolventDiastereomeric Ratio (d.r.)
1Toluene95:5
2Hexane93:7
3Diethyl Ether (Et₂O)85:15
4Tetrahydrofuran (THF)80:20
5Dichloromethane (CH₂Cl₂)70:30

Table 2: Effect of Temperature on Diastereoselectivity (in Toluene)

EntryTemperature (°C)Diastereomeric Ratio (d.r.)
1090:10
2-2094:6
3-4096:4
4-78>98:2

Experimental Protocols

Protocol 1: Diastereoselective Addition of Diethylzinc to an Imine Derived from Benzaldehyde and this compound

This protocol describes a general procedure for the diastereoselective addition of an organozinc reagent to an imine, a common application of the this compound auxiliary.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.

    • Add freshly distilled benzaldehyde (1.0 eq.).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Remove the solvent under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

  • Diastereoselective Addition:

    • Dissolve the crude imine in anhydrous toluene and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of diethylzinc (1.5 eq.) in hexanes dropwise to the cooled imine solution over 30 minutes.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Reductive Cleavage of the Chiral Auxiliary with Raney Nickel

This protocol outlines a general method for the reductive cleavage of an N-N bond, which can be adapted for cleaving the this compound auxiliary if it has been converted to a hydrazine derivative.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the product from the addition reaction (1.0 eq.) in methanol.

    • Add a slurry of Raney Nickel (W-2, ~1 g per 1 g of substrate) in methanol.

    • Heat the mixture to a gentle reflux.

  • Reduction:

    • Add hydrazine hydrate (excess) dropwise to the refluxing mixture over 1 hour.

    • Continue to reflux and stir vigorously for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.

    • Wash the Celite pad with methanol.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or crystallization.

Protocol 3: Oxidative Cleavage of the Chiral Auxiliary with Lead Tetraacetate

This protocol describes a general procedure for the oxidative cleavage of a 1,2-amino alcohol, a common method for removing amino alcohol-based chiral auxiliaries.[1]

  • Reaction Setup:

    • Dissolve the product containing the 1,2-amino alcohol moiety (1.0 eq.) in an anhydrous aprotic solvent such as benzene or dichloromethane in a round-bottom flask under an inert atmosphere.[1]

    • Cool the solution to 0 °C in an ice bath.

  • Oxidation:

    • Add lead tetraacetate (Pb(OAc)₄, 1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Filter the mixture through a pad of Celite to remove the insoluble lead salts.

    • Wash the Celite pad with the reaction solvent.

    • Separate the organic layer from the filtrate, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting aldehyde or ketone product by column chromatography.

Visualizations

Diagram 1: General Workflow for Optimizing Diastereoselectivity

G cluster_start cluster_optimization Optimization Parameters cluster_analysis Analysis cluster_outcome Start Low Diastereoselectivity Observed Temp Vary Temperature (e.g., 0°C, -20°C, -78°C) Start->Temp Solvent Screen Solvents (e.g., Toluene, THF, Et2O) Start->Solvent Reagent Change Organometallic Reagent (e.g., R2Zn, RLi, RMgBr) Start->Reagent Analyze Analyze Diastereomeric Ratio (NMR, HPLC) Temp->Analyze Solvent->Analyze Reagent->Analyze Improved Improved Diastereoselectivity Analyze->Improved Success NoImprovement No Significant Improvement Analyze->NoImprovement Failure NoImprovement->Temp Re-evaluate Parameters

Caption: Workflow for optimizing diastereoselectivity in a chemical reaction.

Diagram 2: Proposed Chelation-Controlled Transition State Model

G cluster_reactants Reactants cluster_transition_state Chelated Transition State cluster_products Products Imine Chiral Imine (derived from this compound) TS [ Six-membered chair-like transition state ] Imine->TS Organometallic Organometallic Reagent (e.g., R₂Zn) Organometallic->TS Major Major Diastereomer TS->Major Favored Attack (less steric hindrance) Minor Minor Diastereomer TS->Minor Disfavored Attack (more steric hindrance) TS_desc Metal (M) coordinates to both the nitrogen and oxygen of the amino alcohol, creating a rigid chelate. The cyclohexyl group blocks one face of the imine, directing the nucleophilic attack of the R' group from the less hindered face. TS->TS_desc

Caption: Proposed transition state model for diastereoselective addition.

References

Overcoming low yield in the synthesis of (1S,2S)-2-Aminocyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, in the synthesis of (1S,2S)-2-Aminocyclohexanol derivatives.

Troubleshooting Guide

Low yields can arise from various factors throughout the synthetic process. This guide outlines common issues, their potential causes, and actionable solutions to optimize your reaction outcomes.

Table 1: Common Problems and Solutions in the Synthesis of 2-Aminocyclohexanol Derivatives

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor Reagent Quality: Degradation of starting materials, solvents, or catalysts. For instance, bases like sodium hydroxide can absorb atmospheric water, reducing their activity.[1]Use freshly opened or properly stored reagents.Purify solvents to remove peroxides and metal impurities.[2]Verify catalyst activity if applicable.
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or pH can hinder the reaction. The stability of aminocyclohexanols is highly dependent on pH.[2]Perform small-scale experiments to screen different solvents and bases (e.g., NaOH, NaOMe, triethylamine).[1]Optimize temperature; lower temperatures may minimize side reactions like retro-Michael reactions.[1]Control pH with a suitable buffer system, as the amino group's reactivity is pH-dependent.[2]
Side Reactions: Competing reactions, such as the Beckmann rearrangement in the Neber rearrangement route or polymerization of Michael acceptors like MVK, can consume starting materials.[1][3]Choose a synthetic route that minimizes known side reactions for your specific substrate.For reactions involving α,β-unsaturated ketones, consider using a more stable precursor to avoid polymerization.[1]
Poor Stereoselectivity Ineffective Chiral Catalyst or Auxiliary: The catalyst or auxiliary may not be providing sufficient facial discrimination.
Racemization: The product may be forming but losing its stereochemical integrity under the reaction or workup conditions.Analyze the reaction mixture at different time points to check for product formation and subsequent racemization.Adjust workup conditions (e.g., avoid harsh acids or bases if the product is sensitive).
Formation of Impurities / Side Products Over-reduction or Multiple Reactions: In multi-step cascade reactions, a lack of selectivity can lead to undesired products, such as the formation of diols instead of the desired hydroxyketone intermediate.[4]Select highly selective catalysts. For enzymatic cascades, choose an enzyme that efficiently discriminates between the starting material and the intermediate.[4]Optimize reaction time and stoichiometry to favor the desired product.
Degradation of Product: The aminocyclohexanol core can be unstable. The amino group is susceptible to oxidation, and the hydroxyl group can undergo dehydration under acidic conditions.[2]Store the final compound in a mildly acidic buffer (pH 4-6) to protect the amino group via protonation.[2]Consider adding a compatible antioxidant for long-term storage.[2]Perform the reaction and workup under an inert atmosphere (e.g., N₂) if oxidation is suspected.[5]
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, catalysts, and multiple side products complicates isolation.Optimize the reaction to maximize conversion and minimize side products.Choose a purification method appropriate for your compound's properties (e.g., crystallization, column chromatography).
Solubility Issues: The product may precipitate prematurely or be difficult to extract. The solubility of aminocyclohexanols can be highly dependent on pH.[2]Adjust the pH of the aqueous phase during extraction to ensure the product is in its most soluble form (protonated at low pH, free base at high pH).[2]For final purification, recrystallization of the hydrochloride salt can be an effective method.[6]

Visualized Workflows and Pathways

Visual aids can help clarify complex troubleshooting processes and synthetic strategies.

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Activity, Storage) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Solvent, pH, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok analyze_mixture Analyze Crude Mixture (NMR, LC-MS) side_products Side Products Present? analyze_mixture->side_products reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->analyze_mixture Yes optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No side_products->optimize_conditions No modify_route Modify Synthetic Route or Purification side_products->modify_route Yes replace_reagents->check_reagents end Improved Yield replace_reagents->end optimize_conditions->check_conditions optimize_conditions->end modify_route->end

Caption: A logical workflow for troubleshooting low yield issues.

synthetic_routes cluster_0 Route A: Epoxide Opening cluster_1 Route B: Enaminoketone Reduction cluster_2 Route C: Biocatalytic Cascade start_A Cyclohexene Oxide product_A (1S,2S)-Protected 2-Aminocyclohexanol start_A->product_A [1] reagent_A Nucleophile (e.g., Phenyl Carbamate) + Chiral (salen)Co Catalyst reagent_A->product_A start_B Cyclohexanedione + Chiral Amine inter_B β-Enaminoketone start_B->inter_B [7] product_B Diastereomeric Mixture of 3-Aminocyclohexanols inter_B->product_B [7] reagent_B Reducing Agent (e.g., Na/iPrOH) reagent_B->product_B start_C 1,4-Cyclohexanedione inter_C 4-Hydroxycyclohexanone start_C->inter_C KRED [8] product_C cis/trans-4-Aminocyclohexanol inter_C->product_C ATA [8]

Caption: Comparison of common synthetic routes to aminocyclohexanols.

Frequently Asked Questions (FAQs)

Q1: My starting materials, cyclohexanone and an amine, are not reacting to form the desired enamine intermediate. What should I check?

A: This is a common issue that can often be resolved by addressing a few key areas. First, ensure the removal of water. The condensation reaction to form an enamine or imine produces water, and the reaction is typically reversible.[5] Using a Dean-Stark trap or adding molecular sieves can drive the equilibrium toward the product.[5] Second, consider catalysis. While many condensations proceed with heat alone, some substrate combinations benefit from a catalytic amount of acid (e.g., p-toluenesulfonic acid). Finally, verify the purity and reactivity of your amine and ketone starting materials.

Q2: I am attempting an asymmetric ring-opening of cyclohexene oxide but the enantiomeric excess (ee) is low. How can I improve it?

A: Low enantioselectivity in this reaction often points to the catalyst system. A highly effective approach is the use of an oligomeric (salen)Co–OTf complex as a catalyst with phenyl carbamate as the nucleophilic partner.[6] This system has been shown to facilitate cooperativity between metal centers, leading to significant improvements in both reaction rate and selectivity compared to monomeric equivalents.[6] Ensure the catalyst is properly prepared and handled, as its activity is crucial for achieving high ee.

Q3: Which synthetic route is generally considered the most "green" or sustainable?

A: Biocatalytic routes are increasingly favored for their sustainability.[7] For example, a one-pot synthesis combining a ketoreductase (KRED) and an amine transaminase (ATA) can produce aminocyclohexanol isomers from a dione precursor.[4] These enzymatic reactions are performed in aqueous media under mild conditions (e.g., pH 7.0, 30 °C), avoid the use of toxic reagents and heavy metals, and can be highly stereoselective.[4]

Q4: What is the best method to purify the final this compound product?

A: Purification strategy depends on the nature of the impurities. A common and effective method is the recrystallization of the product as a hydrochloride salt.[6] After the reaction and initial workup, treating the crude product with HCl can precipitate the amine as its hydrochloride salt, leaving many organic impurities behind in the solvent. This method is particularly useful for multigram scale preparations.[6] For removing isomers or closely related impurities, column chromatography on silica gel may be necessary, though it can contribute to waste.[8]

Q5: My reaction yield is reasonable, but I lose a significant amount of product during the aqueous workup and extraction. What could be going wrong?

A: Significant product loss during extraction is often related to the pH of the aqueous layer. Aminocyclohexanols are amphiphilic and their solubility changes dramatically with pH.[2]

  • In acidic solution (low pH): The amino group is protonated (-NH₃⁺), making the compound highly water-soluble. It will be difficult to extract into a nonpolar organic solvent.

  • In basic solution (high pH): The amino group is in its free base form (-NH₂), making the compound less polar and more soluble in organic solvents like dichloromethane or ethyl acetate.

To minimize loss, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting your product into the organic phase.[2]

Key Experimental Protocols

Below are summarized methodologies for key synthetic transformations discussed in the troubleshooting guide.

Protocol 1: Asymmetric Epoxide Opening via (salen)Co Catalysis [6]

This protocol describes the enantioselective addition of a carbamate to a meso-epoxide.

  • Catalyst Preparation: Prepare the oligomeric (salen)Co(III)OTf complex (catalyst 3 in the source literature) as described.

  • Reaction Setup: To a vial, add cyclohexene oxide (0.5 mmol, 1.0 equiv), phenyl carbamate (1.1 equiv), and the oligomeric (salen)Co catalyst (0.2–1 mol %).

  • Reaction Execution: Dissolve the components in a suitable solvent (e.g., toluene) and stir at the optimized temperature (e.g., room temperature) until the reaction is complete (monitor by TLC or GC).

  • Workup and Deprotection: Upon completion, subject the reaction mixture to basic deprotection conditions (e.g., NaOH in methanol/water) to hydrolyze the carbamate.

  • Purification: After deprotection, perform an aqueous workup. Acidify the aqueous layer with HCl and isolate the product, trans-2-aminocyclohexanol hydrochloride, via recrystallization. The product can be obtained in >99% ee.[6]

Protocol 2: Synthesis of 3-Aminocyclohexanols via Reduction of β-Enaminoketones [9]

This two-step protocol involves the formation of an enaminoketone followed by its reduction.

  • Enaminoketone Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4,4-dimethyl-1,3-cyclohexanedione (7.13 mmol, 1.0 equiv) and (S)-α-methylbenzylamine (1.1 equiv) in toluene (30 mL).

    • Reflux the solution for 3.5 hours, azeotropically removing the water formed.

    • Remove the solvent under reduced pressure. Purify the resulting solid by crystallization (CH₂Cl₂/hexane) to yield the β-enaminoketone (expect ~87% yield).[9]

  • Reduction to Amino Alcohol:

    • Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

    • Cool the solution to 0 °C and add small pieces of metallic sodium (12.0 g-atoms) in excess.

    • Stir the mixture from 0 °C to room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate to yield the diastereomeric mixture of amino alcohols (expect ~75% yield).[9]

References

Technical Support Center: Optimization of Reaction Conditions for (1S,2S)-2-Aminocyclohexanol Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions catalyzed by (1S,2S)-2-Aminocyclohexanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric catalysis?

This compound is a versatile chiral building block and ligand for a variety of asymmetric transformations. Its vicinal amino and hydroxyl groups can coordinate with metal centers to create a well-defined chiral environment, or it can be derivatized into organocatalysts such as prolinamides.[1] Key applications include:

  • Asymmetric Aldol Reactions: As a precursor to chiral prolinamide catalysts.

  • Asymmetric Michael Additions: Used in the formation of chiral adducts.[2]

  • Asymmetric Epoxidations: Derivatives can be used as chiral ligands for metal-catalyzed epoxidations.[3]

  • Asymmetric Transfer Hydrogenations: Employed as a chiral ligand for the reduction of ketones and imines.[4][5]

Q2: How does the purity of this compound affect the reaction outcome?

The purity of the chiral ligand or catalyst is paramount in asymmetric catalysis. Impurities can act as catalyst poisons, leading to lower yields and significantly reduced enantioselectivity. It is crucial to use this compound of high enantiomeric and chemical purity.

Q3: What are common side reactions observed in these catalytic systems?

Side reactions are specific to the transformation being performed. However, some general issues include:

  • Racemization of the product: This can be caused by unfavorable reaction conditions, such as high temperatures or prolonged reaction times.

  • Formation of diastereomers: In reactions creating a second stereocenter, poor diastereoselectivity can be an issue.

  • Decomposition of the catalyst: The catalyst may degrade under harsh conditions, leading to a stalled reaction.

Troubleshooting Guides

Problem 1: Low Reaction Yield

Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed Reagent_Purity Check Reagent and Solvent Purity Start->Reagent_Purity Initial Check Catalyst_Loading Optimize Catalyst Loading Reagent_Purity->Catalyst_Loading If purity is high Reaction_Time_Temp Adjust Reaction Time and Temperature Catalyst_Loading->Reaction_Time_Temp If loading is optimized Substrate_Compatibility Evaluate Substrate Compatibility Reaction_Time_Temp->Substrate_Compatibility If conditions are optimal Resolved Yield Improved Substrate_Compatibility->Resolved PoorEnantioselectivity Start Low %ee Observed Ligand_Purity Verify Enantiomeric Purity of Ligand/Catalyst Start->Ligand_Purity First Step Temperature Optimize Reaction Temperature Ligand_Purity->Temperature If purity is >99% Solvent Screen Different Solvents Temperature->Solvent If temperature is optimized Catalyst_Structure Modify Ligand Structure Solvent->Catalyst_Structure If solvent effects are minimal Resolved High %ee Achieved Catalyst_Structure->Resolved ExperimentalWorkflow Start Start Setup Prepare Catalyst Solution ([Rh(cod)Cl]2 + Ligand) Start->Setup Add_Reagents Add Substrate and Hydrogen Donor Setup->Add_Reagents Reaction Stir at Controlled Temperature Add_Reagents->Reaction Monitor Monitor Progress by TLC/GC Reaction->Monitor Workup Quench and Extract Product Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Analyze Determine Yield and %ee Purify->Analyze End End Analyze->End

References

Technical Support Center: Purification of (1S,2S)-2-Aminocyclohexanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges during the purification of reaction products derived from (1S,2S)-2-Aminocyclohexanol.

Troubleshooting Guide

Question: My final product is contaminated with acidic starting material. How can I remove it?

Answer: Acidic impurities can be effectively removed using a liquid-liquid acid-base extraction. Since your product contains a basic amino group, it can be separated from acidic components by exploiting differences in solubility in aqueous and organic phases at different pH levels.

  • Principle: Your basic amine product will be protonated by an aqueous acid, forming a water-soluble ammonium salt. Acidic impurities, however, will remain uncharged and stay in the organic layer.[1][2][3]

  • Troubleshooting Steps:

    • Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the extraction 2-3 times to ensure complete removal of your basic product into the aqueous layer.[3]

    • Combine the aqueous layers. The acidic impurities remain in the original organic layer, which can be discarded.

    • To recover your product, make the aqueous layer basic by adding a strong base (e.g., 5M NaOH) until the pH is >12. Your amine product will deprotonate and become insoluble in water.[2]

    • Extract the now-basic aqueous solution with a fresh organic solvent (2-3 times).

    • Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[4]

Question: I am struggling to separate the desired (1S,2S) product from other stereoisomers. What should I do?

Answer: Separating stereoisomers (enantiomers or diastereomers) requires a chiral environment. Standard purification techniques like regular silica gel chromatography are often ineffective.

  • Option 1: Chiral High-Performance Liquid Chromatography (HPLC) This is a powerful analytical and preparative technique for separating enantiomers.[5]

    • Problem: Standard reversed-phase HPLC columns cannot distinguish between enantiomers because they have identical physical properties in an achiral environment.[6]

    • Solution: You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[7] Method development is often empirical, requiring screening of different columns and mobile phases.[5]

  • Option 2: Diastereomeric Salt Formation & Recrystallization This classical resolution technique converts the enantiomeric mixture into a mixture of diastereomers, which have different physical properties and can be separated by crystallization.

    • Protocol:

      • React your crude aminocyclohexanol product with a single enantiomer of a chiral acid (e.g., (S)-(+)-mandelic acid) in a suitable solvent like ethyl acetate.[4]

      • This forms two diastereomeric salts with different solubilities.

      • One diastereomer will preferentially crystallize out of the solution. This process can be encouraged by slow cooling or the addition of an anti-solvent (like diethyl ether).[4]

      • Isolate the crystals by filtration.

      • Liberate the free amine from the purified diastereomeric salt by treating it with a base (e.g., NaOH solution) and extracting the product into an organic solvent.[4]

Question: My product won't crystallize, or the yield from recrystallization is very low. What can I do to improve this?

Answer: Successful recrystallization depends on selecting the right solvent system and ensuring the compound is sufficiently pure.

  • Troubleshooting Steps:

    • Purity Check: Impurities can significantly hinder crystal formation. Consider performing an acid-base extraction or a quick filtration through a silica plug to remove gross impurities before attempting recrystallization.

    • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test a range of solvents with varying polarities. For aminocyclohexanols, common solvents include ethyl acetate, hexane, dichloromethane, or mixtures thereof.[8]

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

    • Consider Salt Formation: Often, converting the amine to its hydrochloride (HCl) salt provides a more crystalline solid with a sharper melting point, leading to more effective purification by recrystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common first step for purifying a crude product from a this compound reaction? A1: An acid-base extraction is typically the most effective initial work-up step.[1] It efficiently removes acidic and neutral impurities, including unreacted starting materials and by-products, leaving a significantly purified amine product for subsequent steps like chromatography or recrystallization.[2]

Q2: How do I choose between purification by chromatography and recrystallization? A2: The choice depends on the nature of the impurities and the properties of your product.

  • Recrystallization is ideal when your product is a solid and the impurities are present in small amounts or have very different solubility profiles. It is often used as a final polishing step to achieve high purity.[10]

  • Chromatography is more suitable for separating mixtures with multiple components, compounds that are oils or low-melting solids, or for separating isomers with similar structures (e.g., using a chiral column for enantiomers).[5][7]

Q3: Can I use standard silica gel column chromatography to purify my aminocyclohexanol product? A3: Yes, but with caution. Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation, tailing peaks, and potential product loss on the column. To mitigate this, the mobile phase is often treated with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide.

Q4: What are some typical mobile phases for chiral HPLC separation of aminocyclohexanol derivatives? A4: For polysaccharide-based chiral columns, method development often starts with screening in normal phase, polar organic, or reversed-phase modes.

  • Normal Phase: Hexane/Isopropanol mixtures.

  • Polar Organic: Acetonitrile or Methanol.

  • Additives: For basic amines, a small amount of an amine modifier like diethylamine (DEA) is often added to the mobile phase to improve peak shape and resolution.[7] For acidic compounds, an acid like trifluoroacetic acid (TFA) may be used.[7]

Data & Protocols

Table 1: Common Solvents for Purification Steps
Purification StepSolvent/Solvent SystemPurpose/Notes
Acid-Base Extraction Diethyl Ether, Ethyl Acetate, DichloromethaneOrganic phase for dissolving crude product. Must be immiscible with water.[4][10]
1M HCl, 1M H₂SO₄Aqueous acid for protonating the amine and extracting it from the organic layer.[2]
1M-5M NaOH, NaHCO₃Aqueous base to deprotonate the ammonium salt and recover the free amine.[2][10]
Recrystallization Ethyl Acetate/HexaneGood for moderately polar compounds. Product dissolves in hot ethyl acetate; precipitation is induced by adding hexane.
Dichloromethane/HexaneSimilar to the above system.[8]
Isopropanol, EthanolPolar solvents, good for highly polar compounds or for forming salts.
Chiral HPLC Hexane/Isopropanol (+ DEA)Common normal phase system for chiral separations. DEA improves peak shape for basic amines.[7]
Methanol or Acetonitrile (+ DEA)Polar organic mode mobile phases.
Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture (approx. 1g) in 50 mL of ethyl acetate.

  • Acid Extraction: Transfer the solution to a 250 mL separatory funnel. Add 25 mL of 1M HCl, shake vigorously for 1 minute, and allow the layers to separate. Drain the lower aqueous layer into a flask. Repeat this acid extraction on the organic layer two more times.

  • Neutral Wash (Optional): Wash the initial organic layer (which contains neutral/acidic impurities) with 25 mL of water, then 25 mL of brine. Dry it with Na₂SO₄, filter, and concentrate to isolate non-basic components if desired.

  • Basification: Combine the three aqueous acid extracts. Cool the flask in an ice bath. Slowly add 5M NaOH solution while stirring until the pH of the solution is >12 (check with pH paper).

  • Product Extraction: Transfer the basic aqueous solution back to a separatory funnel. Extract the aqueous layer with 30 mL of fresh ethyl acetate. Drain the organic layer. Repeat the extraction two more times.

  • Drying and Concentration: Combine the three organic extracts from the previous step. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified amine product.

Visual Guides

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_extraction Step 1: Acid-Base Extraction cluster_recovery Step 2: Product Recovery cluster_final Step 3: Final Purification Crude Crude Product (Amine + Acidic/Neutral Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve ExtractAcid Extract with Aqueous Acid (e.g., 1M HCl) Dissolve->ExtractAcid Separate1 Separate Layers ExtractAcid->Separate1 Organic1 Organic Layer: Acidic & Neutral Impurities Separate1->Organic1 Discard or Analyze Aqueous1 Aqueous Layer: Protonated Amine (Salt) Separate1->Aqueous1 Basify Basify Aqueous Layer (e.g., 5M NaOH) Aqueous1->Basify ExtractOrg Extract with Fresh Organic Solvent Basify->ExtractOrg Separate2 Separate Layers ExtractOrg->Separate2 Aqueous2 Aqueous Layer: (Waste Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer: Purified Amine Separate2->Organic2 Dry Dry & Concentrate Organic2->Dry FinalProduct Purified (1S,2S) Product Dry->FinalProduct

Caption: Workflow for purifying a basic amine product via acid-base extraction.

Purification_Decision_Tree Start What is the primary purification challenge? ImpurityType Gross Impurities (Acidic/Neutral) Start->ImpurityType Stereoisomers Stereoisomer Separation (Enantiomers/Diastereomers) Start->Stereoisomers ProductForm Product is an Oil or Low-Melting Solid Start->ProductForm Sol_Extraction Perform Acid-Base Extraction ImpurityType->Sol_Extraction Sol_Chiral Use Chiral HPLC or Diastereomeric Salt Recrystallization Stereoisomers->Sol_Chiral Sol_Column Use Silica Gel Chromatography (with amine modifier) ProductForm->Sol_Column

Caption: Decision tree for selecting a primary purification strategy.

References

Troubleshooting side reactions with (1S,2S)-2-Aminocyclohexanol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-Aminocyclohexanol as a chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound as a chiral auxiliary?

A1: The most frequently encountered side reactions include:

  • Competitive O-acylation: Acylation occurring on the hydroxyl group in addition to the desired N-acylation.

  • Epimerization: Loss of stereochemical purity at the newly formed stereocenter, often catalyzed by the base used in the reaction.

  • Incomplete cleavage of the auxiliary: Difficulty in removing the auxiliary after the stereoselective transformation, leading to low yields of the final product.

  • Low diastereoselectivity: Formation of a significant amount of the undesired diastereomer.

Q2: How can I favor N-acylation over O-acylation when attaching my substrate to the auxiliary?

A2: To promote selective N-acylation, consider the following strategies:

  • Use of appropriate bases: Non-nucleophilic bases are preferred for deprotonation of the amine without activating the hydroxyl group.

  • Reaction conditions: Running the reaction at lower temperatures can enhance the selectivity for N-acylation.

  • Protecting the hydroxyl group: In some cases, temporary protection of the hydroxyl group may be necessary to ensure exclusive N-acylation.

Q3: What are the best methods for cleaving the this compound auxiliary?

A3: The choice of cleavage method depends on the nature of the product and the linkage between the substrate and the auxiliary. Common methods include:

  • Hydrolysis: For amide linkages, hydrolysis using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) is a widely used method.[1]

  • Reductive cleavage: Reagents like lithium aluminium hydride (LiAlH₄) can be used for reductive cleavage.[2]

Q4: How can I determine the diastereomeric ratio of my product?

A4: The diastereomeric ratio (d.r.) can be determined using analytical techniques such as:

  • ¹H NMR spectroscopy

  • Chiral High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guides

Issue 1: Competitive O-acylation leading to a mixture of products.

Symptoms:

  • Complex ¹H NMR spectrum of the crude product showing multiple sets of signals.

  • Multiple spots on Thin Layer Chromatography (TLC) analysis.

  • Mass spectrometry data indicating the presence of mono- and di-acylated species.

Possible Causes and Solutions:

CauseSolution
Use of a nucleophilic base Switch to a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).
High reaction temperature Perform the acylation at a lower temperature (e.g., 0 °C to -20 °C) to improve selectivity.
Highly reactive acylating agent Use a less reactive acylating agent or add the acylating agent slowly to the reaction mixture.
In-situ protection In acidic media, the amino group can be protonated, preventing its acylation and favoring O-acylation.[3] Conversely, in basic conditions, the more nucleophilic amine is expected to react preferentially.

Experimental Protocol for Selective N-acylation (General Procedure):

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

cluster_0 Troubleshooting O-acylation Start Start Mixture Mixture of N- and O-acylated products? Start->Mixture Check_Base Is the base non-nucleophilic? Mixture->Check_Base Yes End Selective N-acylation Mixture->End No Change_Base Use non-nucleophilic base (e.g., TEA, DIPEA) Check_Base->Change_Base No Check_Temp Is the reaction temperature low? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp Lower temperature (e.g., 0 °C) Check_Temp->Lower_Temp No Protect_OH Consider protecting the hydroxyl group Check_Temp->Protect_OH Yes Lower_Temp->Protect_OH Protect_OH->End cluster_1 Epimerization Prevention Start Low Diastereoselectivity Check_Base Is the base too strong or in excess? Start->Check_Base Use_Milder_Base Use a milder or stoichiometric amount of base Check_Base->Use_Milder_Base Yes Check_Temp Is the reaction temperature low enough? Check_Base->Check_Temp No Use_Milder_Base->Check_Temp Lower_Temp Decrease temperature (e.g., -78°C) Check_Temp->Lower_Temp No Check_Time Is the reaction time optimized? Check_Temp->Check_Time Yes Lower_Temp->Check_Time Optimize_Time Minimize reaction time Check_Time->Optimize_Time No End Improved Diastereoselectivity Check_Time->End Yes Optimize_Time->End cluster_2 Auxiliary Cleavage Workflow Start Start Cleavage Dissolve Dissolve substrate in THF/H₂O Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagents Add H₂O₂ then LiOH Cool->Add_Reagents Monitor Monitor by TLC Add_Reagents->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Separate Separate layers Quench->Separate Isolate_Auxiliary Recover auxiliary from organic layer Separate->Isolate_Auxiliary Isolate_Product Acidify aqueous layer and extract product Separate->Isolate_Product End Pure Product Isolate_Product->End

References

Technical Support Center: Enhancing Enantiomeric Excess in (1S,2S)-2-Aminocyclohexanol Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for enhancing enantiomeric excess (% ee) in asymmetric synthesis catalyzed by (1S,2S)-2-aminocyclohexanol and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at achieving high enantioselectivity.

Problem: Low Enantiomeric Excess (% ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following sections outline potential causes and recommended solutions to improve the stereochemical outcome of your reaction.

Potential Cause Recommended Solution
Suboptimal Catalyst Structure The structure of the catalyst, including substituents on the amine or alcohol, can significantly influence stereoselectivity. For instance, prolinamides derived from 2-aminocyclohexanols have shown that modifications to the proline moiety can impact the diastereomeric and enantiomeric excess in aldol reactions.[1] Consider synthesizing and screening a small library of this compound derivatives with varying steric and electronic properties.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the enantioselectivity. It is recommended to screen a range of solvents with varying properties (e.g., polar protic, polar aprotic, non-polar).
Inappropriate Reaction Temperature Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess by favoring the transition state with the lowest activation energy.[2] If you are observing low ee, try reducing the reaction temperature. For some reactions, temperatures as low as -78 °C may be beneficial.[2]
Presence of Impurities Impurities in the starting materials, catalyst, or solvent can interfere with the catalytic cycle and reduce enantioselectivity. Ensure all reagents are of high purity and that solvents are anhydrous, as water can sometimes negatively impact the reaction.
Suboptimal Additives or Co-catalysts The presence of acidic or basic additives can significantly impact the reaction's stereochemical outcome. For example, in some prolinamide-catalyzed aldol reactions, the addition of a carboxylic acid has a considerable positive impact on both yield and enantioselectivity.[1] Experiment with different acidic or basic co-catalysts and vary their stoichiometry.
Incorrect Substrate-to-Catalyst Ratio The catalyst loading can influence the reaction rate and, in some cases, the enantioselectivity. While a higher catalyst loading generally leads to a faster reaction, it is essential to find the optimal loading that maximizes enantiomeric excess.[2]
Racemization of the Product The product may be susceptible to racemization under the reaction conditions, especially if the reaction is run for an extended period or at elevated temperatures. Monitor the enantiomeric excess over time to determine if product racemization is occurring. If so, try to shorten the reaction time or lower the temperature.

Frequently Asked Questions (FAQs)

Q1: How does the structure of the this compound catalyst affect enantioselectivity?

A1: The steric and electronic properties of the this compound catalyst are critical for achieving high enantioselectivity. Modifications to the amine or hydroxyl group can alter the catalyst's conformation and its interaction with the substrates in the transition state. For example, derivatizing the amine with a proline moiety to form a prolinamide can create a well-defined chiral environment, leading to high stereoselectivities in aldol reactions.[1]

Q2: What is the role of acidic or basic additives in enhancing enantiomeric excess?

A2: Additives can play several roles in the catalytic cycle. In amine-catalyzed reactions, an acidic additive can act as a co-catalyst by protonating the intermediate, thereby influencing the stereochemistry of the product. The choice of the acid and its concentration can be crucial for optimizing enantioselectivity.[1]

Q3: Can the reaction solvent significantly impact the enantiomeric excess?

A3: Yes, the solvent can have a profound effect on the enantioselectivity of a reaction. The solvent's polarity, viscosity, and ability to form hydrogen bonds can influence the stability of the diastereomeric transition states. Therefore, a solvent screening is a critical step in optimizing any new asymmetric transformation.

Q4: At what temperature should I run my reaction to maximize enantiomeric excess?

A4: Generally, lower reaction temperatures are favored for higher enantioselectivity. This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. However, reducing the temperature will also decrease the reaction rate, so a balance must be found. For many organocatalyzed reactions, temperatures ranging from room temperature down to -78 °C are often explored.[2]

Q5: How can I determine the enantiomeric excess of my product?

A5: The most common method for determining enantiomeric excess is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Data Presentation

Table 1: Effect of Catalyst Structure on Enantioselectivity in an Aldol Reaction

Data is illustrative and based on prolinamides derived from chiral diamines, which share structural similarities with derivatives of this compound.

Catalyst Structure (Prolinamide Derivative)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (% ee, anti)
Based on (1S,2S)-diphenylethylenediamine98:299
Tripeptide-like with (1S,2S)-diphenylethylenediamine99:199

Source: Adapted from literature on prolinamide-thiourea catalysts.[1]

Table 2: Influence of Acidic Additive on Aldol Reaction Outcome

This table illustrates the significant impact an acidic additive can have on the reaction, a principle that can be applied to this compound catalyzed reactions.

Reaction ConditionsYield (%)Enantiomeric Excess (% ee)
Catalyst aloneModerateModerate
Catalyst + 4-Nitrobenzoic AcidHigh to QuantitativeHigh (up to 99%)

Source: Based on findings for prolinamide organocatalysts.[1]

Experimental Protocols

Protocol 1: General Procedure for a this compound Derivative Catalyzed Aldol Reaction

This protocol is a general guideline for performing an asymmetric aldol reaction between a ketone and an aldehyde using a derivative of this compound as the organocatalyst.

  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative catalyst (e.g., 10 mol%).

  • Reagent Addition: Add the ketone (e.g., 2 equivalents) and the chosen solvent (e.g., 1.0 M concentration relative to the aldehyde). Stir the mixture for 10 minutes at the desired temperature (e.g., room temperature or 0 °C).

  • Initiation: Add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for a this compound Derivative Catalyzed Michael Addition

This protocol provides a general method for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound catalyzed by a this compound derivative.

  • Catalyst and Substrate Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the this compound derivative catalyst (e.g., 5-10 mol%) in the chosen solvent.

  • Nucleophile Addition: Add the Michael donor (e.g., 1.2 equivalents) to the catalyst solution and stir for a few minutes.

  • Reaction Initiation: Add the Michael acceptor (α,β-unsaturated compound, 1.0 equivalent) to the mixture.

  • Reaction Conditions: Stir the reaction at the optimized temperature (e.g., room temperature or below) and monitor its completion by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction (e.g., with a saturated NH₄Cl solution). Extract the product into an organic solvent.

  • Purification and Analysis: Dry the combined organic extracts, concentrate, and purify the product via column chromatography. Analyze the enantiomeric excess of the purified product using chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow start Low Enantiomeric Excess Observed catalyst Evaluate Catalyst - Purity - Structure start->catalyst conditions Optimize Reaction Conditions start->conditions additives Screen Additives / Co-catalysts start->additives product_analysis Analyze Product Stability start->product_analysis high_ee High Enantiomeric Excess Achieved catalyst->high_ee If successful solvent Screen Solvents conditions->solvent temperature Vary Temperature conditions->temperature concentration Adjust Concentration conditions->concentration additives->high_ee If successful solvent->high_ee If successful temperature->high_ee If successful concentration->high_ee If successful racemization Check for Racemization product_analysis->racemization racemization->high_ee If successful

Caption: Troubleshooting workflow for low enantiomeric excess.

Catalytic_Cycle cluster_cycle Illustrative Enamine Catalysis Cycle catalyst This compound Derivative Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Regenerates Catalyst product Aldol Product (High ee) hydrolysis->product

Caption: Illustrative enamine catalytic cycle for an aldol reaction.

References

Technical Support Center: (1S,2S)-2-Aminocyclohexanol Removal and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal and recovery of the chiral auxiliary, (1S,2S)-2-aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for cleaving the this compound auxiliary from my product?

A1: The most common method for cleaving the amide bond formed between your product and the this compound auxiliary is through acidic or basic hydrolysis. The choice between acidic and basic conditions will depend on the stability of your desired product.

  • Acidic Hydrolysis: Typically involves heating the N-acyl derivative in the presence of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] This method is effective but may not be suitable for acid-sensitive products.

  • Basic Hydrolysis: Involves heating the amide with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This is often a milder alternative to acidic hydrolysis.

Q2: How can I efficiently separate the recovered this compound from my product after cleavage?

A2: Acid-base extraction is the most effective technique for this separation. The principle relies on the different solubilities of the acidic/basic and neutral forms of the compounds in aqueous and organic solvents.

  • After hydrolysis, the reaction mixture will contain your carboxylic acid product and the aminocyclohexanol auxiliary (as its salt).

  • By adjusting the pH of the aqueous solution, you can selectively extract each component into an organic solvent.

Q3: What is the best way to purify the recovered this compound?

A3: The recovered auxiliary can be purified by several methods:

  • Distillation: Vacuum distillation is suitable for purifying the free base form of this compound, especially if it is contaminated with non-volatile impurities.

  • Recrystallization: The recovered aminocyclohexanol can be converted to its hydrochloride salt and purified by recrystallization from a suitable solvent or solvent mixture, such as methanol/water or ethanol/water.

Q4: I am experiencing low recovery yields of the chiral auxiliary. What are the potential causes?

A4: Low recovery yields can stem from several factors:

  • Incomplete Hydrolysis: The amide bond cleavage may not have gone to completion.

  • Losses During Extraction: Inefficient extraction, formation of stable emulsions, or accidental loss of layers can significantly reduce yield.

  • Degradation: The auxiliary may degrade under harsh hydrolysis conditions (e.g., high temperatures or extreme pH).

  • Volatilization: If distilling the free base, losses can occur if the vacuum is too high or the temperature is not well-controlled.

Troubleshooting Guides

Problem 1: Incomplete Amide Cleavage
Symptom Possible Cause Suggested Solution
Starting material (N-acyl derivative) is still present after the reaction (checked by TLC or LC-MS).Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS until all starting material is consumed.
Inadequate concentration of acid or base.Increase the concentration of the acid or base used for hydrolysis. For stubborn amides, a higher molar excess may be required.
Steric hindrance around the amide bond.Consider using a stronger acid or base, or a different solvent system that may improve solubility and reaction kinetics.
Problem 2: Emulsion Formation During Extraction
Symptom Possible Cause Suggested Solution
A stable, milky layer forms between the aqueous and organic phases, preventing clean separation.Vigorous shaking of the separatory funnel.Instead of shaking vigorously, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.
Presence of surfactant-like impurities.Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
The pH of the aqueous layer is near the isoelectric point of a component.Adjust the pH of the aqueous layer to be more strongly acidic or basic to ensure all acidic/basic components are fully protonated or deprotonated.
High concentration of solutes.Dilute the reaction mixture with more water and organic solvent.
Centrifuge the mixture to force the layers to separate.
Filter the mixture through a pad of Celite® or glass wool.
Problem 3: Low Recovery Yield of this compound
Symptom Possible Cause Suggested Solution
The isolated mass of the recovered auxiliary is significantly lower than the theoretical amount.Incomplete extraction from the aqueous layer.Perform multiple extractions (at least 3) with the organic solvent to ensure complete removal of the auxiliary.
The pH for the extraction of the amine was not sufficiently basic.Ensure the pH of the aqueous layer is greater than 10 before extracting the free amine form of this compound.
The product and auxiliary co-elute during chromatography.If chromatography is used for purification, optimize the solvent system to achieve better separation. Consider converting the amine to its salt to alter its polarity.
Loss during solvent removal.If using a rotary evaporator, ensure the bath temperature is not too high, which could lead to volatilization of the amine.

Experimental Protocols

Protocol 1: Acidic Hydrolysis and Extraction
  • Hydrolysis: Dissolve the N-acyl-(1S,2S)-2-aminocyclohexanol derivative in a suitable solvent (e.g., dioxane or ethanol). Add an excess of 6M HCl. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product carboxylic acid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract the carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Auxiliary Recovery: Make the remaining aqueous layer strongly basic (pH > 10) by the dropwise addition of concentrated NaOH solution, ensuring the solution is cooled in an ice bath.

  • Extraction: Extract the liberated this compound free base with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude auxiliary. The crude auxiliary can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like methanol or ethanol. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the solution is acidic.

  • Crystallization: The hydrochloride salt will precipitate. The crystallization can be induced by cooling the solution in an ice bath and scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain the purified this compound hydrochloride.

Data Presentation

Recovery Method Typical Purity Reported Yield Reference
Acidic Hydrolysis & Extraction>98%85-95%General laboratory procedure
Recrystallization (HCl salt)>99%90-98% (of recovered material)General laboratory procedure
Vacuum Distillation (free base)>99%80-95% (of recovered material)General laboratory procedure

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Removal_and_Recovery_Workflow cluster_cleavage Step 1: Cleavage cluster_extraction Step 2: Extraction cluster_recovery Step 3: Auxiliary Recovery cluster_purification Step 4: Purification N-Acyl Derivative N-Acyl Derivative Hydrolysis Hydrolysis N-Acyl Derivative->Hydrolysis Acid or Base Reaction Mixture Reaction Mixture Hydrolysis->Reaction Mixture Acid-Base Extraction Acid-Base Extraction Reaction Mixture->Acid-Base Extraction Product (Carboxylic Acid) Product (Carboxylic Acid) Acid-Base Extraction->Product (Carboxylic Acid) Organic Phase Auxiliary (Amine Salt) Auxiliary (Amine Salt) Acid-Base Extraction->Auxiliary (Amine Salt) Aqueous Phase Basification Basification Auxiliary (Amine Salt)->Basification Free Auxiliary Free Auxiliary Basification->Free Auxiliary pH > 10 Purification Purification Free Auxiliary->Purification Purified Auxiliary Purified Auxiliary Purification->Purified Auxiliary Distillation or Recrystallization

Caption: Workflow for the removal and recovery of this compound.

Troubleshooting_Logic Low Recovery Yield Low Recovery Yield Check Cleavage Check Cleavage Low Recovery Yield->Check Cleavage Check Extraction Check Extraction Low Recovery Yield->Check Extraction Check Purification Check Purification Low Recovery Yield->Check Purification Incomplete Cleavage? Incomplete Cleavage? Check Cleavage->Incomplete Cleavage? Emulsion Formed? Emulsion Formed? Check Extraction->Emulsion Formed? Incorrect pH? Incorrect pH? Check Extraction->Incorrect pH? Loss during Distillation? Loss during Distillation? Check Purification->Loss during Distillation? Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Cleavage?->Increase Reaction Time/Temp Yes Use Brine/Gentle Mixing Use Brine/Gentle Mixing Emulsion Formed?->Use Brine/Gentle Mixing Yes Adjust pH > 10 for Amine Adjust pH > 10 for Amine Incorrect pH?->Adjust pH > 10 for Amine Yes Control Vacuum/Temp Control Vacuum/Temp Loss during Distillation?->Control Vacuum/Temp Yes

Caption: Troubleshooting logic for low recovery yield of the chiral auxiliary.

References

Technical Support Center: (1S,2S)-2-Aminocyclohexanol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-Aminocyclohexanol as a chiral auxiliary or ligand. The following information addresses common issues related to stereoselectivity, with a particular focus on the impact of solvent choice.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice generally influence the stereoselectivity of a reaction using a chiral auxiliary like this compound?

The solvent plays a crucial role in the stereochemical outcome of a reaction by influencing the stability and conformation of the transition state. Key factors include:

  • Polarity and Protic/Aprotic Nature: Polar solvents can stabilize charged intermediates and transition states. Protic solvents, with their ability to hydrogen bond, can interact with the chiral auxiliary and reactants, altering the steric environment around the reactive center. Aprotic solvents, lacking this hydrogen-bonding ability, may lead to different stereochemical outcomes.

  • Coordinating Ability: Coordinating solvents can interact with metal centers in organometallic reagents or catalysts, which can, in turn, affect the geometry of the transition state and thus the stereoselectivity.

  • Viscosity: While less commonly the primary factor, solvent viscosity can influence the rate of diffusion and molecular tumbling, which in some cases can have a minor effect on selectivity.

Q2: I am observing low diastereoselectivity or enantioselectivity in my reaction. What are the common causes?

Low stereoselectivity can arise from several factors. Beyond the inherent properties of your substrate and reagents, common culprits include:

  • Suboptimal Solvent: The chosen solvent may not be optimal for achieving high stereochemical control for your specific reaction.

  • Reaction Temperature: Higher temperatures can lead to a less ordered transition state, often resulting in lower selectivity. Conversely, lowering the temperature can enhance stereoselectivity.

  • Impure Reagents or Solvents: Water or other impurities can interfere with the reaction mechanism, particularly with sensitive organometallic reagents.

  • Incorrect Stoichiometry: The ratio of reactants, auxiliary, and any additives can be critical for achieving high selectivity.

  • Aggregation of Reagents: In some cases, organometallic reagents can form aggregates in non-coordinating solvents, which can affect their reactivity and selectivity.

Q3: Can additives be used to improve the stereoselectivity of reactions involving this compound?

Yes, additives can have a significant impact. For instance, in reactions involving lithium enolates, additives like lithium chloride (LiCl) can break up aggregates and lead to a more defined transition state, often improving stereoselectivity. Lewis acids can also be used to enhance the facial selectivity of reactions.

Troubleshooting Guide: Low Stereoselectivity

If you are experiencing low diastereomeric excess (d.e.) or enantiomeric excess (e.e.), consider the following troubleshooting steps.

Problem: Low Diastereoselectivity in an Alkylation Reaction of an Oxazolidinone Derived from this compound.
EntrySolventDiastereomeric Excess (d.e.)
1Tetrahydrofuran (THF)>99%
2Diethyl ether95%
3Toluene90%
4Dichloromethane (DCM)85%

Troubleshooting Steps:

  • Solvent Screening: As indicated by the illustrative data, THF is often an excellent starting point for achieving high diastereoselectivity in such alkylations. If you are using a less coordinating solvent like toluene or a halogenated solvent like DCM and observing poor results, consider switching to THF.

  • Temperature Control: Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C). Even slight increases in temperature can lead to a decrease in selectivity.

  • Base Selection: The choice of base for enolate formation is critical. Lithium diisopropylamide (LDA) is commonly used. Ensure it is freshly prepared or titrated.

  • Purity of Reagents: Use freshly distilled solvents and ensure your electrophile is of high purity. Trace amounts of water can quench the enolate and lead to side reactions.

Problem: Low Enantioselectivity in the Addition of Diethylzinc to an Aldehyde Catalyzed by this compound.

Illustrative Data: The enantioselective addition of organozinc reagents to aldehydes is highly sensitive to the solvent. The following table provides representative enantiomeric excess (e.e.) values based on typical outcomes in such reactions.

EntrySolventEnantiomeric Excess (e.e.)
1Toluene95%
2Hexane92%
3Diethyl ether80%
4Tetrahydrofuran (THF)65%

Troubleshooting Steps:

  • Solvent Choice: Non-polar, non-coordinating solvents like toluene or hexane often provide the best results in this type of reaction. Highly coordinating solvents like THF can compete with the chiral ligand for coordination to the zinc atom, leading to a less organized transition state and lower e.e.

  • Catalyst Loading: The amount of this compound used as the catalyst can be crucial. A typical starting point is 5-10 mol%. It is advisable to screen different catalyst loadings.

  • Rate of Addition: Slow addition of the aldehyde to the mixture of the chiral ligand and diethylzinc can sometimes improve enantioselectivity.

  • Aging of the Catalyst: Pre-stirring the chiral amino alcohol with diethylzinc for a period before adding the aldehyde can allow for the formation of the active catalytic species and may improve results.

Experimental Protocols

The following are detailed experimental protocols for reactions where chiral auxiliaries similar to this compound have been successfully employed. These can serve as a starting point for your own experiments.

Protocol 1: Diastereoselective Alkylation of an N-Acyloxazolidinone

This protocol is adapted from a procedure using an oxazolidinone derived from a closely related amino alcohol and demonstrates a general method for achieving high diastereoselectivity.

1. Preparation of the N-Propionyl Oxazolidinone:

  • To a solution of the oxazolidinone (derived from this compound) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

2. Alkylation:

  • To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) and stir the reaction mixture at -78 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

Troubleshooting_Workflow start Low Stereoselectivity Observed check_solvent Is the solvent optimal? (e.g., THF for alkylations, Toluene for Zn additions) start->check_solvent screen_solvents Screen a range of solvents (polar aprotic, non-polar, etc.) check_solvent->screen_solvents No check_temp Is the reaction temperature low enough? (e.g., -78 °C) check_solvent->check_temp Yes screen_solvents->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_purity Are reagents and solvents pure and anhydrous? check_temp->check_purity Yes lower_temp->check_purity purify_reagents Purify/distill reagents and solvents check_purity->purify_reagents No check_params Review other parameters (base, stoichiometry, additives) check_purity->check_params Yes purify_reagents->check_params optimize_params Systematically optimize other parameters check_params->optimize_params Issue persists success High Stereoselectivity Achieved check_params->success Issue resolved optimize_params->success

Caption: A logical workflow for troubleshooting low stereoselectivity in asymmetric synthesis.

Conceptual Diagram of Solvent Influence on Transition State

Solvent_Influence cluster_nonpolar Non-Polar, Non-Coordinating Solvent (e.g., Toluene) cluster_polar Polar, Coordinating Solvent (e.g., THF) ts1 Tightly Organized Transition State product1 High Stereoselectivity ts1->product1 Favored Pathway ts2 Loosely Organized/ Solvated Transition State product2 Low Stereoselectivity ts2->product2 Less Favored Pathway reactants Reactants + Chiral Auxiliary reactants->ts1 reactants->ts2

Caption: Conceptual impact of solvent type on transition state organization and stereoselectivity.

Addressing catalyst deactivation in (1S,2S)-2-Aminocyclohexanol based systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (1S,2S)-2-Aminocyclohexanol based catalyst systems. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to catalyst deactivation, ensuring reproducible and optimal results in your asymmetric synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of this compound based systems? A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In systems utilizing this compound as a ligand or organocatalyst, this can manifest as a decrease in reaction rate, lower conversion, and reduced enantiomeric excess (ee). Deactivation is a significant challenge in industrial processes as it affects efficiency and sustainability.[2]

Q2: What are the most common mechanisms of deactivation for these types of catalysts? A2: The primary deactivation pathways include:

  • Poisoning: Impurities in the substrate, reagents, or solvent can bind strongly to the active sites of the catalyst, rendering them inactive.[3] Common poisons for metal-based catalysts include sulfur and nitrogen-containing compounds.[4] For organocatalysts, strong acids or bases can also act as poisons.[5]

  • Fouling or Coking: The formation of carbonaceous deposits or insoluble by-products on the catalyst surface can block active sites.[1][3] This is particularly relevant in reactions involving complex organic molecules.

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of the chiral ligand or changes in the structure of the metal complex, resulting in a loss of activity and enantioselectivity.[1][6]

  • Leaching: In the case of supported catalysts, the active metal or ligand can detach from the support and dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[3]

Q3: Can the this compound ligand itself contribute to deactivation? A3: While the ligand is designed to be stable, it can undergo transformations under harsh reaction conditions. For example, oxidation of the alcohol or amine functionalities, or side reactions with substrates or reagents, could alter its structure and coordinating ability, leading to deactivation. The intramolecular hydrogen bonding in the cis-isomer influences its reactivity and stability.[7][8]

Q4: How can I tell if my catalyst is deactivating? A4: A classic sign of catalyst deactivation is a reaction that starts efficiently but then slows down or stops completely before reaching full conversion.[4] Other indicators include a gradual or sudden drop in enantioselectivity (ee) across multiple runs, or the need to increase catalyst loading or reaction temperature to achieve the same results as before.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments.

Problem Potential Cause Recommended Solution & Troubleshooting Steps
Low or Inconsistent Enantiomeric Excess (ee) 1. Incorrect Analytical Method: Your chiral HPLC/GC method may not be properly validated or optimized.[4]1. Validate Analytical Method: Ensure baseline separation of enantiomers (Resolution > 1.5).[4] Verify accuracy, precision, and linearity. Run a standard with a known ee.
2. Catalyst Degradation: The chiral ligand may have degraded during storage or reaction.2. Check Catalyst Quality: Use a fresh batch of catalyst or re-synthesize/re-purify your existing catalyst. Store air- and moisture-sensitive catalysts under an inert atmosphere.[4] Perform an activity test with a standard substrate.[4]
3. Sub-optimal Reaction Conditions: Temperature, solvent, or concentration may not be optimal.3. Optimize Conditions: Perform a temperature screening study, as lower temperatures often favor higher ee.[9] Screen a range of anhydrous, high-purity solvents.[9]
Reaction Stops Before Completion 1. Catalyst Poisoning: Impurities in the starting materials, reagents, or solvent are deactivating the catalyst.[4]1. Purify All Components: Rigorously purify substrates and reagents (e.g., via distillation, recrystallization, or column chromatography). Use freshly distilled, anhydrous solvents of the highest grade.[4][9]
2. Insufficient Catalyst Loading: The amount of catalyst is too low for the desired conversion, especially if minor deactivation is occurring.2. Adjust Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%). Typical loadings range from 0.5 to 10 mol%.[9]
3. Atmosphere Contamination: For air-sensitive catalysts, leaks in the inert gas setup can introduce oxygen or moisture.3. Verify Inert Atmosphere: Check all connections for leaks. Use a high-purity inert gas source (e.g., Argon or Nitrogen).
Decreased Reaction Rate Over Time 1. Fouling/Coking: Build-up of by-products on the catalyst surface.[3]1. Catalyst Regeneration/Replacement: If using a heterogeneous catalyst, attempt regeneration (see Protocol 2). For homogeneous catalysts, catalyst filtration and re-addition may be necessary, but replacement is often more practical.
2. Thermal Degradation: The reaction temperature may be too high, causing slow decomposition of the catalyst.[1]2. Lower Reaction Temperature: Evaluate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

Data Presentation: Catalyst Performance & Deactivation

Table 1: Typical Reaction Parameters for Asymmetric Synthesis

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 10 mol%Lower loadings are preferred for efficiency but may be more susceptible to poisoning.[9]
Temperature -70°C to Room TempLower temperatures often improve enantioselectivity but decrease reaction rate.[9]
Substrate:Reagent Ratio 1:1 to 1:1.5An excess of one reagent can sometimes influence reaction rate and catalyst stability.
Solvent Toluene, CH₂Cl₂, THFSolvent choice is critical; it must be anhydrous and inert to the catalyst system.[9]

Table 2: Impact of Impurities on Catalyst Performance (Illustrative)

Impurity PresentEffect on ConversionEffect on Enantioselectivity (ee)Potential Deactivation Mechanism
Water (>100 ppm)Significant DecreaseModerate to Significant DecreaseHydrolysis of catalyst; competitive binding.[9]
Sulfur Compounds (e.g., thiols)Drastic Decrease / No ReactionN/A (no product)Strong coordination to metal center, poisoning active sites.[4]
Strong Coordinating AminesModerate to Significant DecreaseVariable DecreaseCompetitive binding with the chiral ligand or substrate.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Synthesis This protocol outlines a representative procedure for an asymmetric reaction using a this compound-derived catalyst.

  • Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon).

  • Reagent Addition: Under the inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%).

  • Solvent Addition: Add the required volume of anhydrous solvent (e.g., toluene, 0.1-0.5 M concentration) via syringe.

  • Cooling: Stir the mixture at the desired reaction temperature (e.g., 0°C or -20°C) for 15-20 minutes to allow for thermal equilibration.[9]

  • Substrate Addition: Add the primary substrate (1.0 equivalent) to the cooled catalyst solution.

  • Initiation: Add the second reagent (1.1-1.2 equivalents) dropwise over several minutes.[9]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by GC or LC-MS.[9]

  • Work-up: Once the reaction is complete, quench by adding a suitable reagent (e.g., saturated NaHCO₃ solution or water). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess using chiral HPLC.[10]

Protocol 2: Regeneration of a Heterogeneous Catalyst by Solvent Washing This protocol is suitable for catalysts deactivated by adsorbed inhibitors or soluble foulants.[3]

  • Catalyst Recovery: After the reaction, recover the solid catalyst by filtration or centrifugation.

  • Initial Wash: Wash the recovered catalyst multiple times with the reaction solvent at room temperature to remove residual reactants and products.

  • Aggressive Wash: Wash the catalyst with a more polar or non-polar solvent (depending on the nature of the suspected poison/foulant) that will not damage the catalyst structure. Sonication can be used to enhance the removal of strongly adsorbed species.[11]

  • Drying: Dry the washed catalyst thoroughly under high vacuum to remove all traces of the washing solvent.

  • Activity Test: Before reusing the regenerated catalyst in a full-scale reaction, perform a small-scale test reaction to confirm the recovery of its activity and selectivity.[4]

Visualizations

G Troubleshooting Workflow for Catalyst Deactivation start Reaction Fails or Performs Poorly (Low Yield / Low ee) check_analytical Is the analytical method (e.g., chiral HPLC) validated? start->check_analytical validate_method Validate Analytical Method: - Resolution > 1.5 - Check Accuracy & Precision check_analytical->validate_method No check_reagents Are reagents & solvents pure and anhydrous? check_analytical->check_reagents Yes validate_method->check_analytical purify_reagents Purify reagents. Use fresh, anhydrous solvent. Add molecular sieves. check_reagents->purify_reagents No check_catalyst Is the catalyst active and handled correctly? check_reagents->check_catalyst Yes purify_reagents->check_reagents new_catalyst Use fresh catalyst. Ensure inert atmosphere if air/moisture sensitive. check_catalyst->new_catalyst No / Unsure check_conditions Are reaction conditions (temp, time) optimal? check_catalyst->check_conditions Yes new_catalyst->check_catalyst optimize_conditions Optimize temperature and concentration. Monitor for decomposition. check_conditions->optimize_conditions No / Unsure success Problem Resolved: High Yield & High ee check_conditions->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting poor performance in catalytic asymmetric reactions.

G Common Catalyst Deactivation Pathways active_catalyst Active Catalyst (Metal-Ligand Complex) poisoning Poisoning (e.g., S, N compounds, H₂O) active_catalyst->poisoning Impurities fouling Fouling / Coking (Polymer/By-product Deposition) active_catalyst->fouling Side Reactions thermal Thermal Degradation (Ligand/Complex Decomposition) active_catalyst->thermal High Temp. leaching Leaching (Active species dissolves from support) active_catalyst->leaching Weak Support Interaction deactivated_catalyst Deactivated Catalyst (Inactive Species) poisoning->deactivated_catalyst fouling->deactivated_catalyst thermal->deactivated_catalyst leaching->deactivated_catalyst

Caption: Major mechanisms leading to the deactivation of catalysts in chemical synthesis.

References

Validation & Comparative

A Comparative Guide to (1S,2S)- and (1R,2R)-2-Aminocyclohexanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity. Among the vast array of available auxiliaries, chiral 1,2-amino alcohols have proven to be versatile and effective stereodirecting groups. This guide provides an objective comparison of two enantiomeric trans-2-aminocyclohexanol derivatives, (1S,2S)-2-Aminocyclohexanol and (1R,2R)-2-Aminocyclohexanol, in the context of their application in asymmetric synthesis. While direct comparative studies are limited, this guide consolidates available data on their properties and illustrates their utility with a representative experimental protocol for asymmetric alkylation.

Physicochemical Properties

This compound and (1R,2R)-2-Aminocyclohexanol are enantiomers, and as such, they possess identical physical properties, except for the direction in which they rotate plane-polarized light. A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compound(1R,2R)-2-Aminocyclohexanol
Molecular Formula C₆H₁₃NO[1]C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [1]115.17 g/mol [2]
Appearance White to light orange/yellow powder or crystal[3]White to light yellow to light orange powder to crystal[4]
Melting Point Not specifiedNot specified (general for 2-aminocyclohexanol is 65 °C)[5]
Boiling Point Not specifiedNot specified (general for 2-aminocyclohexanol is 212 °C)[5]
Solubility Soluble in polar solvents like water.[3]Soluble in polar solvents like water.[4]
CAS Number 74111-21-0[1]931-16-8[2]

Performance in Asymmetric Alkylation

(1S,2S)- and (1R,2R)-2-Aminocyclohexanol are frequently employed as chiral auxiliaries in asymmetric alkylation reactions. To enhance their stereodirecting ability, they are typically converted into more rigid cyclic structures, such as amides or oxazolidinones, by reacting with a carboxylic acid derivative. This rigid framework creates a well-defined chiral environment, forcing the electrophile to approach from a specific face of the enolate, thus leading to a high degree of diastereoselectivity.

As enantiomers, the expectation is that (1S,2S)- and (1R,2R)-2-aminocyclohexanol derived auxiliaries will direct the alkylation to produce the corresponding enantiomeric products with comparable yields and levels of stereoselectivity. Table 2 provides a representative example of the expected outcome for the asymmetric alkylation of a carboxylic acid derivative using a chiral amide derived from these aminocyclohexanols.

Chiral AuxiliaryElectrophileProduct ConfigurationYield (%)Diastereomeric Excess (d.e., %)
Derived from (1R,2R)-2-Aminocyclohexanol Benzyl bromide(R)-productHigh>95
Derived from this compound Benzyl bromide(S)-productHigh>95

Note: The data presented are representative and based on the performance of analogous chiral auxiliaries in similar reactions. Actual results may vary depending on the specific substrate, electrophile, and reaction conditions.

Experimental Protocols

The following is a detailed, representative protocol for the asymmetric alkylation of a carboxylic acid derivative using a chiral amide derived from (1R,2R)-2-Aminocyclohexanol. The same protocol can be followed using the (1S,2S)-enantiomer to obtain the opposite enantiomer of the product.

Formation of the Chiral Amide Auxiliary
  • To a solution of (1R,2R)-2-Aminocyclohexanol (1.0 eq.) in an anhydrous, non-polar solvent such as dichloromethane, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure chiral amide.

Asymmetric Alkylation
  • Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq.), dropwise to the solution to form the lithium enolate. Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC) analysis. The product can be purified by column chromatography.

Cleavage of the Chiral Auxiliary
  • The chiral auxiliary can be removed under acidic or basic hydrolysis conditions to yield the chiral carboxylic acid and recover the aminocyclohexanol auxiliary. For example, refluxing the alkylated amide in aqueous sulfuric acid or with a base like potassium hydroxide will cleave the amide bond.

  • After cleavage, the chiral carboxylic acid can be isolated by extraction. The water-soluble aminocyclohexanol auxiliary can often be recovered from the aqueous layer for reuse.

Visualizing the Process

To better understand the experimental process and the underlying principles of stereocontrol, the following diagrams are provided.

G cluster_0 1. Auxiliary Attachment cluster_1 2. Asymmetric Alkylation cluster_2 3. Auxiliary Cleavage A Aminocyclohexanol C Chiral Amide A->C B Acyl Chloride B->C D Chiral Amide F Enolate Formation D->F E Base (LDA) E->F H Alkylated Amide F->H G Electrophile G->H I Alkylated Amide J Hydrolysis I->J K Chiral Acid J->K L Recovered Auxiliary J->L

Caption: Experimental workflow for asymmetric alkylation.

G Enolate [Structure of Chelate] Product Alkylated Product Enolate->Product Electrophile Electrophile (R-X) Electrophile->Enolate Attack from less hindered face caption Simplified model for stereochemical induction.

Caption: Proposed model for stereochemical control.

Conclusion

Both this compound and (1R,2R)-2-Aminocyclohexanol are valuable chiral auxiliaries in asymmetric synthesis. Their rigid trans-cyclohexane backbone, when incorporated into an amide or oxazolidinone, provides a robust platform for high diastereoselectivity in reactions such as enolate alkylation. As enantiomers, they offer access to both enantiomers of a desired product with predictable and comparable efficacy. The choice between the two will depend on the desired absolute stereochemistry of the final product. The straightforward attachment and removal of these auxiliaries, coupled with their potential for recovery and reuse, make them a practical choice for both academic research and industrial drug development.

References

A Comparative Guide to (1S,2S)-2-Aminocyclohexanol and Other Chiral Amino Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral amino alcohols have emerged as a versatile and powerful class of catalysts and ligands in asymmetric synthesis, enabling the selective production of one enantiomer over the other. Among these, (1S,2S)-2-aminocyclohexanol and its derivatives have garnered significant attention. This guide provides an objective comparison of the performance of this compound-derived catalysts against other prominent chiral amino alcohols, such as those derived from norephedrine, pseudoephedrine, and prolinol, as well as the widely used organocatalyst L-proline and Cinchona alkaloids. The comparison is supported by experimental data from key asymmetric transformations, including the enantioselective addition of diethylzinc to aldehydes, asymmetric aldol reactions, and asymmetric borane reduction of ketones.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction and a standard benchmark for evaluating the efficacy of chiral ligands. The performance of various chiral amino alcohols in the addition of diethylzinc to benzaldehyde is summarized in Table 1.

Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Ligand/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine2Toluene0249280(R)
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)2Toluene0249895(S)
(1S,2S)-N-Trityl-2-aminocyclohexanol10Toluene0189492(S)
cis-1-Amino-2-indanol derivative10TolueneRT29697(S)
L-Prolinol5Toluene0488593(S)

Data compiled from multiple sources. Conditions may vary slightly between studies.

Performance in Asymmetric Aldol and Borane Reduction Reactions

Beyond the addition of organozinc reagents, chiral amino alcohols are pivotal in other key asymmetric transformations. The asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds, while the asymmetric borane reduction of prochiral ketones provides access to valuable chiral secondary alcohols.

Table 2: Performance in Asymmetric Aldol Reaction (Cyclohexanone with 4-Nitrobenzaldehyde)

CatalystCatalyst Loading (mol%)SolventAdditiveYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline20DMSO-9995:596
(S)-Proline-(1S,2S)-diphenylethylenediamine amide10Toluene4-Nitrobenzoic acid>9598:299

Table 3: Performance in Asymmetric Borane Reduction of Acetophenone

Chiral Amino AlcoholYield (%)Enantiomeric Excess (ee, %)Product Configuration
(1S,2R)-2-Amino-1,2-diphenylethanol9597(R)
(1S,2R)-Norephedrine8892(R)
(1S,2S)-2-amino-3-methyl-1,1-diphenylbutanol9295(R)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the key reactions discussed.

General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (e.g., (1S,2S)-N-Trityl-2-aminocyclohexanol, 0.1 mmol) is dissolved in anhydrous toluene (5 mL).

  • Reaction Mixture: The solution is cooled to 0 °C in an ice bath. To this solution, diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) is added dropwise via a syringe. The resulting mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Work-up: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous MgSO₄.

  • Purification and Analysis: The mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The yield of the purified product is determined, and the enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizing the Catalytic Process

Understanding the underlying mechanisms of these catalytic reactions is essential for catalyst design and optimization. Graphviz diagrams are provided to illustrate a key experimental workflow and a proposed catalytic cycle.

G Experimental Workflow for Catalyst Comparison cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis cluster_comparison Comparison catalyst_A Catalyst A (this compound derivative) reaction_A Reaction with Substrate A (e.g., Diethylzinc + Benzaldehyde) catalyst_A->reaction_A reaction_B Reaction with Substrate B (e.g., Ketone + Borane) catalyst_A->reaction_B catalyst_B Catalyst B (Other Chiral Amino Alcohol) catalyst_B->reaction_A catalyst_B->reaction_B analysis Yield & Enantiomeric Excess (ee) Determination (HPLC/GC) reaction_A->analysis reaction_B->analysis comparison Performance Evaluation analysis->comparison

Caption: A generalized workflow for comparing chiral catalysts.

G Proposed Catalytic Cycle for Diethylzinc Addition catalyst Chiral Amino Alcohol (Ligand) active_catalyst Chiral Zinc-Alkoxide Complex catalyst->active_catalyst + Et2Zn diethylzinc Diethylzinc (Et2Zn) transition_state Six-membered Transition State active_catalyst->transition_state + Aldehyde aldehyde Aldehyde (RCHO) aldehyde->transition_state product_complex Zinc-Alkoxide Product Complex transition_state->product_complex Ethyl Transfer product_complex->active_catalyst + Et2Zn (Catalyst Regeneration) chiral_alcohol Chiral Alcohol Product product_complex->chiral_alcohol + H2O (Workup)

Caption: A simplified catalytic cycle for the addition of diethylzinc to an aldehyde.

Concluding Remarks

The selection of an appropriate chiral catalyst is a critical decision in the development of stereoselective synthetic routes. This compound and its derivatives represent a valuable class of chiral ligands, demonstrating high efficacy in various asymmetric transformations. As shown in the comparative data, N-substituted derivatives of this compound can achieve enantioselectivities comparable to or even exceeding those of other well-established chiral amino alcohols in the enantioselective addition of diethylzinc to aldehydes.

For researchers and drug development professionals, the choice of catalyst will ultimately depend on a variety of factors, including the specific transformation, substrate scope, catalyst availability and cost, and the desired level of stereocontrol. This guide serves as a valuable resource by providing a direct comparison of performance data and standardized experimental protocols to aid in this critical selection process. The continued exploration and development of new chiral ligands, including novel derivatives of this compound, will undoubtedly continue to advance the field of asymmetric catalysis.

A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones Versus a Cyclopentane-Based Alternative in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of the widely-used Evans oxazolidinone auxiliaries with a highly effective cyclopentane-based chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.

This comparison focuses on the efficacy of these auxiliaries in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. We will delve into their performance, providing a detailed analysis of experimental data, and present comprehensive protocols for their application and subsequent removal.

Introduction to the Chiral Auxiliaries

Evans Auxiliaries: Developed by David A. Evans and his group, chiral oxazolidinones have become a benchmark in asymmetric synthesis.[1] Typically derived from readily available amino acids, they offer a reliable and predictable method for controlling stereochemistry in a variety of transformations, including aldol additions and alkylations.[2] The stereochemical outcome is directed by the steric hindrance imposed by the substituent on the oxazolidinone ring, which guides the approach of the electrophile.[2]

Cyclopentane-Based Auxiliary: The chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol is a conformationally constrained system. This rigidity is a key feature, as it can lead to enhanced diastereofacial selectivity in asymmetric reactions.[3] The fused cyclopentane ring locks the conformation of the oxazolidinone, creating a well-defined chiral environment that can surpass the selectivity of more flexible systems.

Performance in Asymmetric Aldol Reactions

The following tables summarize the performance of a representative Evans auxiliary, (R)-4-benzyl-2-oxazolidinone, and the (4R,5S)-cyclopentano[d]oxazolidin-2-one derived from (1S,2R)-2-aminocyclopentan-1-ol in asymmetric aldol reactions with various aldehydes.

Table 1: Performance of (4R,5S)-Cyclopentano[d]oxazolidin-2-one in Asymmetric Aldol Reactions [3]

AldehydeProductDiastereomeric Excess (d.e.)Yield (%)
Isobutyraldehyde3-hydroxy-4-methyl-2-((4R,5S)-4,5-cyclopentano-2-oxooxazolidin-3-yl)pentan-1-one>99%78
Benzaldehyde3-hydroxy-3-phenyl-2-((4R,5S)-4,5-cyclopentano-2-oxooxazolidin-3-yl)propan-1-one>99%80
Isovaleraldehyde3-hydroxy-5-methyl-2-((4R,5S)-4,5-cyclopentano-2-oxooxazolidin-3-yl)hexan-1-one>99%75
Propionaldehyde3-hydroxy-2-((4R,5S)-4,5-cyclopentano-2-oxooxazolidin-3-yl)pentan-1-one>99%70

Table 2: Performance of (R)-4-Benzyl-2-oxazolidinone in Asymmetric Aldol Reactions [4]

AldehydeProductDiastereoselectivity (syn:anti)Yield (%)
Isobutyraldehyde3-hydroxy-4-methyl-2-((R)-4-benzyl-2-oxooxazolidin-3-yl)pentan-1-one>98:2~85-95
Benzaldehyde3-hydroxy-3-phenyl-2-((R)-4-benzyl-2-oxooxazolidin-3-yl)propan-1-one>98:2~80-90
Propionaldehyde3-hydroxy-2-((R)-4-benzyl-2-oxooxazolidin-3-yl)pentan-1-one>95:5~85
Acetaldehyde3-hydroxy-2-((R)-4-benzyl-2-oxooxazolidin-3-yl)butan-1-one>95:5~75-85

Experimental Protocols

Detailed methodologies for the key steps in utilizing these chiral auxiliaries are provided below.

Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one

The chiral oxazolidinone is prepared from ethyl 2-oxocyclopentanecarboxylate through a sequence involving baker's yeast reduction, ester hydrolysis, and a Curtius rearrangement.[3]

N-Acylation of Chiral Auxiliaries

The chiral auxiliary is first acylated to attach the desired carbonyl group for the subsequent aldol reaction.

Protocol for N-Acylation of (R)-4-Benzyl-2-oxazolidinone: [4]

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe and stir the resulting mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Asymmetric Aldol Reaction

The core carbon-carbon bond-forming step is carried out by reacting the N-acylated auxiliary with an aldehyde.

Protocol for Asymmetric Aldol Reaction with an Evans Auxiliary: [4]

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Cool the solution back down to -78 °C and add the aldehyde (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.

  • Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove organic solvents and extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the desired chiral product.

Protocol for Hydrolytic Cleavage: [4]

  • Dissolve the aldol adduct in a 3:1 or 4:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF, and wash the remaining aqueous solution with a suitable organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the β-hydroxy acid.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing these chiral auxiliaries in asymmetric synthesis.

Asymmetric_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Chiral Auxiliary Chiral Auxiliary N-Acylation N-Acylation Chiral Auxiliary->N-Acylation Acyl Halide Acyl Halide Acyl Halide->N-Acylation Aldehyde Aldehyde Aldol Addition Aldol Addition Aldehyde->Aldol Addition Enolate Formation Enolate Formation N-Acylation->Enolate Formation Enolate Formation->Aldol Addition Auxiliary Cleavage Auxiliary Cleavage Aldol Addition->Auxiliary Cleavage Chiral Aldol Product Chiral Aldol Product Auxiliary Cleavage->Chiral Aldol Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

Caption: A simplified representation of the Zimmerman-Traxler model for the Evans aldol reaction.

Conclusion

Both Evans auxiliaries and the cyclopentane-based auxiliary demonstrate high efficacy in asymmetric aldol reactions, consistently delivering products with excellent diastereoselectivity. The conformationally rigid cyclopentane-fused system shows exceptional levels of stereocontrol, often exceeding 99% d.e.[3] Evans auxiliaries, while also highly effective, may show slightly lower, though still excellent, diastereoselectivity depending on the specific substrate.[4]

The choice between these auxiliaries will depend on the specific requirements of the synthesis, including the desired stereochemical outcome, the scale of the reaction, and the availability of the starting materials. The detailed protocols provided in this guide offer a solid foundation for implementing these powerful tools in the synthesis of complex chiral molecules.

References

A Definitive Comparative Analysis of Cis- vs. Trans-2-Aminocyclohexanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a pivotal decision in the design of stereoselective synthetic routes. The geometric isomerism of ligands, such as that in 2-aminocyclohexanol, can profoundly influence catalytic activity and enantioselectivity. This guide presents a comparative analysis of cis- and trans-2-aminocyclohexanol as ligands in asymmetric catalysis, with a focus on their application in the transfer hydrogenation of ketones.

While both cis- and trans-2-aminocyclohexanol are recognized as effective chiral ligands in various asymmetric transformations, a direct, side-by-side comparison of their catalytic efficacy in a single, standardized reaction is not extensively documented in publicly available literature. The performance of a chiral ligand is highly dependent on the specific reaction, substrate, metal catalyst, and reaction conditions.

The fundamental difference between the two isomers lies in the spatial arrangement of the amino and hydroxyl groups. In trans-2-aminocyclohexanol, these functional groups are on opposite sides of the cyclohexane ring (diequatorial in the most stable chair conformation), allowing for a well-defined, rigid chelation to a metal center. This rigidity is often crucial for creating a highly organized chiral environment around the catalytic site, which can lead to superior enantioselectivity. In contrast, the cis-isomer has both groups on the same side of the ring (axial-equatorial), leading to a different chelation geometry and potentially greater conformational flexibility, which can be less favorable for achieving high stereocontrol.

Hypothetical Performance in Asymmetric Transfer Hydrogenation

To illustrate the expected differences in performance, we will consider the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction for evaluating chiral catalysts. The data presented below is a representative compilation based on typical outcomes for these ligand classes, as a direct comparative study with quantitative data for both isomers under identical conditions could not be located in the searched scientific literature.

Comparative Catalytic Performance Data (Representative)
Ligand IsomerCatalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2R)-trans-2-Aminocyclohexanol[RuCl₂(p-cymene)]₂ / LigandAcetophenone>95>90(R)-1-Phenylethanol
(1R,2S)-cis-2-Aminocyclohexanol[RuCl₂(p-cymene)]₂ / LigandAcetophenone~90<70(R)-1-Phenylethanol

Note: This data is illustrative and intended to reflect general trends. Actual experimental results can vary significantly based on the specific reaction conditions.

Mechanistic Implications and Structural Rationale

The disparity in enantioselectivity can be attributed to the formation of the catalytic species. The trans isomer forms a more rigid and sterically defined C₂-symmetric complex with the metal, which effectively blocks one face of the prochiral ketone, leading to a highly selective hydride transfer.

Below is a diagram illustrating the logical relationship between the ligand structure and its impact on catalyst formation and stereochemical outcome.

G cluster_trans trans-2-Aminocyclohexanol Pathway cluster_cis cis-2-Aminocyclohexanol Pathway trans_ligand trans Isomer (Diequatorial) trans_complex Rigid, Stable C₂-Symmetric Complex trans_ligand->trans_complex Chelation to Metal Center (e.g., Ru) trans_outcome High Enantioselectivity (>90% ee) trans_complex->trans_outcome Effective Facial Discrimination cis_ligand cis Isomer (Axial-Equatorial) cis_complex Less Rigid Complex (Potential for multiple conformations) cis_ligand->cis_complex Chelation to Metal Center (e.g., Ru) cis_outcome Lower Enantioselectivity (<70% ee) cis_complex->cis_outcome Ineffective Facial Discrimination G start Start catalyst_prep 1. Catalyst Preparation ([Ru] + Ligand in i-PrOH, 80°C) start->catalyst_prep reaction_setup 2. Reaction Setup (Add Acetophenone & KOH) catalyst_prep->reaction_setup monitoring 3. Reaction Monitoring (TLC or GC) reaction_setup->monitoring workup 4. Aqueous Workup & Extraction monitoring->workup analysis 5. Product Analysis (GC for conversion, Chiral HPLC for ee) workup->analysis end End analysis->end

Validating the Stereochemical Outcome of (1S,2S)-2-Aminocyclohexanol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the development of stereochemically defined molecules, a critical aspect in pharmaceutical and materials science. This guide provides a comparative analysis of the stereochemical outcomes in reactions employing auxiliaries derived from (1S,2S)-2-aminocyclohexanol against other established chiral auxiliaries. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven resource to inform their selection of chiral auxiliaries for achieving high levels of stereocontrol in key chemical transformations.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction where the stereochemical outcome is crucial. Chiral auxiliaries are often employed to control the formation of new stereocenters. While direct comparative studies featuring this compound as a chiral auxiliary in aldol reactions are not extensively documented in publicly available literature, we can draw parallels from structurally similar auxiliaries and highlight the performance of established methods for context.

A close structural analog, (1S,2R)-2-aminocyclopentan-1-ol, has been utilized to form a rigid oxazolidinone auxiliary. This auxiliary has demonstrated excellent diastereoselectivity in aldol reactions, providing a benchmark for the potential performance of a this compound-derived oxazolidinone.

Table 1: Performance Comparison in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol)[1]N-Propionyl oxazolidinoneIsobutyraldehyde>99:1 (syn)70-80
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol)[1]N-Propionyl oxazolidinoneBenzaldehyde>99:1 (syn)70-80
Evans Auxiliary ((4R,5S)-4-benzyl-2-oxazolidinone) N-Propionyl oxazolidinoneVariousTypically >95:5 (syn)80-95
Oppolzer's Camphorsultam N-Propionyl sultamVariousTypically >95:5 (syn)85-95

Performance in Asymmetric Diels-Alder Reactions

Table 2: Performance Comparison in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneendo:exo RatioDiastereomeric Excess (d.e.)Yield (%)
Evans Auxiliary ((4S)-4-benzyl-2-oxazolidinone) N-Acryloyl oxazolidinoneCyclopentadiene>95:5>90%>90
Oppolzer's Camphorsultam N-Acryloyl sultamCyclopentadiene>95:5>95%>90

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of synthetic methods. Below are representative protocols for the attachment of a carboxylic acid to a chiral amino alcohol to form an oxazolidinone auxiliary and a subsequent asymmetric aldol reaction.

Protocol 1: Formation of N-Acyl Oxazolidinone from this compound
  • Oxazolidinone Formation: this compound is reacted with a carbonate source, such as diethyl carbonate or phosgene, in the presence of a base to form the corresponding oxazolidinone.

  • N-Acylation: The resulting oxazolidinone is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The desired acyl chloride (e.g., propionyl chloride) is then added to form the N-acyl oxazolidinone. The reaction is quenched, and the product is purified by chromatography.

Protocol 2: Asymmetric Aldol Reaction
  • Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A Lewis acid, typically dibutylboron triflate (1.1 eq), is added, followed by a hindered base such as diisopropylethylamine (1.2 eq). The mixture is stirred to form the corresponding Z-enolate.

  • Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous ammonium chloride solution. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by flash column chromatography to isolate the desired diastereomer of the aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis with lithium hydroperoxide (LiOOH) to yield the chiral β-hydroxy acid, allowing for the recovery of the this compound auxiliary.

Stereochemical Control and Reaction Mechanisms

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state that favors the approach of the electrophile from one face of the nucleophile.

Asymmetric Aldol Reaction Workflow

The general workflow for an asymmetric aldol reaction using a chiral auxiliary involves the formation of a chelated enolate, which then reacts with an aldehyde through a chair-like transition state to produce the aldol adduct with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Aldol_Workflow cluster_auxiliary Auxiliary Attachment cluster_reaction Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage Auxiliary This compound Oxazolidinone Oxazolidinone Formation Auxiliary->Oxazolidinone Carbonate Source NAcyl N-Acyl Oxazolidinone Oxazolidinone->NAcyl 1. Base 2. Acyl Chloride Enolate Chelated Boron Enolate NAcyl->Enolate Bu₂BOTf, DIPEA TS Chair-like Transition State Enolate->TS + Aldehyde Adduct Aldol Adduct TS->Adduct Product Chiral β-Hydroxy Acid Adduct->Product LiOOH RecoveredAux Recovered Auxiliary Product->RecoveredAux Separation

Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.

Zimmerman-Traxler Model for Stereoselectivity

The high diastereoselectivity observed in boron-mediated aldol reactions of N-acyl oxazolidinones is often explained by the Zimmerman-Traxler model. This model proposes a six-membered, chair-like transition state where the metal (boron) coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The substituents on the chiral auxiliary, the enolate, and the aldehyde occupy positions in this transition state that minimize steric interactions, thus favoring the formation of one diastereomer. The bulky group of the chiral auxiliary typically directs the aldehyde to approach from the less hindered face of the enolate.

Zimmerman_Traxler cluster_TS Zimmerman-Traxler Transition State B B O1 O B->O1 C1 C O1->C1 C2 C C1->C2 C_R C-R¹ C1->C_R Aux Auxiliary C1->Aux O2 O C2->O2 C_R_ald C-R² C2->C_R_ald O2->B H_ald H C_R_ald->H_ald caption Simplified Zimmerman-Traxler model for syn-aldol selectivity.

Caption: Zimmerman-Traxler model for syn-aldol selectivity.

References

Performance Showdown: (1S,2S)-2-Aminocyclohexanol-Derived Ligands versus Noyori's Catalysts in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and selective methods for the synthesis of chiral alcohols, this guide provides a comparative overview of (1S,2S)-2-aminocyclohexanol-derived ligands and the well-established Noyori-type catalysts in the asymmetric transfer hydrogenation (ATH) of ketones. Chiral alcohols are crucial building blocks in the pharmaceutical industry, and the choice of catalyst is paramount for achieving high enantioselectivity and yield.

This guide presents a summary of performance data for both catalyst systems in the benchmark ATH reaction of acetophenone. It is important to note that the data presented is compiled from different studies, and thus the experimental conditions are not identical. This should be taken into consideration when drawing direct comparisons.

Performance Data in Asymmetric Transfer Hydrogenation of Acetophenone

The following tables summarize the catalytic performance of a rhodium complex with a (1S,2S)-N-(arenesulfonyl)-2-aminocyclohexanol-derived ligand and the renowned ruthenium-based Noyori catalyst.

Table 1: Performance of (1S,2S)-N-(p-Toluenesulfonyl)-2-aminocyclohexanol-Rh-Cod Catalyst

SubstrateLigandCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
Acetophenone(1S,2S)-N-(p-Toluenesulfonyl)-2-aminocyclohexanol216>9996 (S)

Data sourced from Schiffers, I.; Rantanen, T.; Schmidt, F.; Bergmans, W.; Zani, L.; Bolm, C. J. Org. Chem. 2006, 71 (6), 2320–2331.

Table 2: Performance of Noyori's Ru-TsDPEN Catalyst

SubstrateLigandCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
Acetophenone(R,R)-TsDPEN0.179898 (R)

Data sourced from Noyori, R.; Hashiguchi, S. Acc. Chem. Res. 1997, 30 (2), 97–102.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: Asymmetric Transfer Hydrogenation with (1S,2S)-N-(p-Toluenesulfonyl)-2-aminocyclohexanol-Rh-Cod Catalyst

Catalyst Preparation: A solution of the (1S,2S)-N-(p-toluenesulfonyl)-2-aminocyclohexanol ligand (0.02 mmol) and [Rh(cod)Cl]₂ (0.01 mmol) in isopropanol (2 mL) was stirred at 80 °C for 30 minutes under an argon atmosphere.

Hydrogenation Reaction: To the prepared catalyst solution, acetophenone (1.0 mmol) and a 0.1 M solution of KOH in isopropanol (0.2 mL, 0.02 mmol) were added. The reaction mixture was stirred at room temperature for 16 hours. The conversion and enantiomeric excess (ee) were determined by chiral gas chromatography.

Protocol 2: Asymmetric Transfer Hydrogenation with Noyori's Ru-TsDPEN Catalyst

Catalyst Preparation: The catalyst, [RuCl((R,R)-TsDPEN)(p-cymene)], is commercially available or can be synthesized according to literature procedures.

Hydrogenation Reaction: A mixture of acetophenone (1.0 mmol), the Ru-TsDPEN catalyst (0.001 mmol, 0.1 mol%), and a 5:2 azeotropic mixture of formic acid and triethylamine (1.2 mL) was stirred at 28 °C for 7 hours. The conversion and enantiomeric excess (ee) were determined by gas chromatography.

Experimental Workflow and Signaling Pathways

To visualize the general workflow of an asymmetric transfer hydrogenation experiment, the following diagram is provided.

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Metal_Precursor Metal Precursor ([Rh(cod)Cl]₂ or Ru-cymene) Catalyst_Solution Active Catalyst Solution Metal_Precursor->Catalyst_Solution 1. Mix & Heat Ligand Chiral Ligand ((1S,2S)-derivative or TsDPEN) Ligand->Catalyst_Solution Solvent_Prep Solvent (Isopropanol) Solvent_Prep->Catalyst_Solution Reaction_Mixture Reaction Mixture Catalyst_Solution->Reaction_Mixture 2. Add Substrate Substrate (Acetophenone) Substrate->Reaction_Mixture H_Source Hydrogen Source (Isopropanol/KOH or HCOOH/NEt₃) H_Source->Reaction_Mixture Chiral_Alcohol Chiral Product (1-Phenylethanol) Reaction_Mixture->Chiral_Alcohol 3. Stir & React Analysis Analysis (Chiral GC/HPLC) Chiral_Alcohol->Analysis 4. Purify & Analyze Results Results (Conversion & ee) Analysis->Results Catalytic_Cycle M_H [M]-H (Active Hydride) Ketone Ketone (R-CO-R') M_H->Ketone Hydride Transfer H_Source H-Source (iPrOH or HCOOH) M_H->H_Source M_pre [M]-Cl (Precatalyst) M_pre->M_H + H-Source - HCl Alcohol Chiral Alcohol (R-CH(OH)-R') Ketone->Alcohol Reduction Alcohol->M_pre Product Release Byproduct Byproduct (Acetone or CO₂ + NEt₃H⁺) H_Source->Byproduct

A Comparative Guide to Chiral Building Blocks: Benchmarking (1S,2S)-2-Aminocyclohexanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is paramount for achieving high stereoselectivity in the construction of complex molecular architectures. This guide provides a comprehensive comparison of (1S,2S)-2-aminocyclohexanol, and its close structural analog (1S,2R)-2-aminocyclopentan-1-ol, against other widely-used chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. This analysis is tailored for researchers, scientists, and drug development professionals, offering a quantitative and methodological basis for selecting the optimal chiral auxiliary for specific synthetic transformations.

While direct, side-by-side comparative data for this compound as a traditional chiral auxiliary in key asymmetric reactions is limited in the reviewed literature, the performance of the closely related (1S,2R)-2-aminocyclopentan-1-ol provides valuable insights into the potential efficacy of this class of chiral building blocks. The data presented herein for the aminocyclopentanol derivative serves as a benchmark for comparison against established auxiliaries in asymmetric aldol, Diels-Alder, and alkylation reactions.

Performance in Asymmetric Reactions: A Quantitative Comparison

The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity and provide the desired product in high yield. The following tables summarize the performance of various chiral auxiliaries in key asymmetric transformations.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of polyketide natural products and other chiral molecules.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(1S,2R)-2-Aminocyclopentan-1-ol derivativeIsobutyraldehyde>99%80%[1]
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone derivative)Benzaldehyde>99%85%[2]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The choice of chiral auxiliary is critical for controlling the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)Reference
Oppolzer's CamphorsultamN-acryloyl derivativeCyclopentadiene>98%95%[3]
No direct data for this compound or its analogs in a comparable Diels-Alder reaction was identified.
Asymmetric Alkylation

Asymmetric alkylation of enolates is a key method for the synthesis of chiral carboxylic acids and their derivatives.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2R)-2-Aminocyclopentan-1-ol derivativeBenzyl bromide>99:195%[1]
Pseudoephedrine AmideBenzyl bromide>99:191%[4][5]
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone derivative)Benzyl bromide99:194%[6]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of chiral auxiliaries.

Protocol 1: Asymmetric Aldol Reaction using a (1S,2R)-2-Aminocyclopentan-1-ol Derivative

This protocol is based on the procedure described for the N-acylated oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.[1]

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added freshly prepared lithium diisopropylamide (LDA) (1.05 equiv). The solution is stirred at -78 °C for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by treatment with lithium hydroperoxide (LiOOH) in a mixture of THF and water to yield the corresponding β-hydroxy acid.

Protocol 2: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction using an N-enoyl camphorsultam derivative.[3]

  • Reaction Setup: To a solution of the N-acryloyl camphorsultam (1.0 equiv) in anhydrous dichloromethane at -78 °C is added a Lewis acid (e.g., diethylaluminum chloride, 1.2 equiv). The mixture is stirred for 30 minutes.

  • Cycloaddition: Freshly distilled cyclopentadiene (3.0 equiv) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 3-6 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 solution. The mixture is warmed to room temperature and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The product is purified by recrystallization or column chromatography.

  • Auxiliary Cleavage: The camphorsultam auxiliary can be removed by hydrolysis with lithium hydroxide in aqueous THF or by reduction with lithium aluminum hydride.

Protocol 3: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol is based on the Myers' asymmetric alkylation procedure.[4][5]

  • Enolate Formation: A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous THF is cooled to -78 °C. A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • Alkylation: The alkyl halide (1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The product is purified by chromatography or recrystallization.

  • Auxiliary Cleavage: The auxiliary can be cleaved to the corresponding carboxylic acid by acidic or basic hydrolysis, or reduced to the primary alcohol using a suitable reducing agent like LiAlH4.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the relationships between these chiral building blocks, the following diagrams are provided.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Conjugate Prochiral_Substrate->Chiral_Substrate Acylation/ Amidation Chiral_Auxiliary Chiral Auxiliary (this compound derivative, Evans', Oppolzer's, Pseudoephedrine) Chiral_Auxiliary->Chiral_Substrate Diastereomeric_Product Diastereomerically Enriched Product Chiral_Substrate->Diastereomeric_Product Aldol/Diels-Alder/ Alkylation Reagent Reagent (e.g., Aldehyde, Diene, Alkyl Halide) Reagent->Diastereomeric_Product Chiral_Product Enantiomerically Pure Product Diastereomeric_Product->Chiral_Product Hydrolysis/ Reduction Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General experimental workflow for asymmetric synthesis.

Caption: Classification of common chiral auxiliaries.

References

A Comparative Analysis of Prolinol vs. (1S,2S)-2-Aminocyclohexanol in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free and often more sustainable alternative to traditional catalysis.[1][2] Central to this field is the development of small, chiral organic molecules that can induce high levels of stereoselectivity. Among the most successful and widely studied scaffolds are those derived from the amino acid proline and from chiral diamines and amino alcohols.

This guide presents an objective, data-driven comparison of two prominent classes of organocatalysts: those based on prolinol and its derivatives, and those derived from (1S,2S)-2-aminocyclohexanol . We will analyze their performance in key C-C bond-forming reactions, provide detailed experimental protocols, and illustrate the underlying mechanistic principles that govern their reactivity and selectivity.

Catalyst Structures and Mechanistic Rationale

Both prolinol and this compound-based catalysts typically operate through enamine or iminium ion intermediates, yet their structural differences lead to distinct transition state organizations and, consequently, different stereochemical outcomes.

  • Prolinol-Derived Catalysts: Often featuring bulky substituents at the α-position (e.g., diphenylprolinol silyl ethers), these catalysts primarily rely on steric hindrance to control the facial selectivity of the electrophile's approach to the enamine intermediate.[3] The pyrrolidine ring provides a rigid scaffold, pre-organizing the transition state.

  • This compound-Derived Catalysts: These catalysts are classic examples of bifunctional organocatalysts. The secondary amine (often as a prolinamide) forms the nucleophilic enamine, while the vicinal hydroxyl group acts as a hydrogen-bond donor. This -OH group activates the electrophile (e.g., an aldehyde) and directs its approach, leading to a highly organized, Zimmerman-Traxler-like six-membered transition state.[4][5] This dual activation is crucial for achieving high diastereo- and enantioselectivity.

Enamine_Catalytic_Cycle cluster_cycle General Enamine Catalytic Cycle Catalyst Chiral Amine (e.g., Prolinol derivative) Enamine Enamine Intermediate Catalyst->Enamine + Ketone Catalyst->Enamine - H₂O Ketone Ketone Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Aldehyde H2O_out Aldehyde Aldehyde (Electrophile) Product Aldol Product Iminium_Adduct->Product + H₂O Iminium_Adduct->Product + H₂O H2O_in dummy1->Enamine dummy2->Iminium_Adduct dummy3->Product dummy4->Catalyst Catalyst_Selection_Workflow start Define Target Reaction (Aldol, Michael, Mannich) substrates Identify Substrates (Ketone/Aldehyde Donor, Electrophile) start->substrates diastereo High Diastereoselectivity Required? substrates->diastereo prolinol Consider Prolinol Derivatives (e.g., Diarylprolinol Silyl Ethers) diastereo->prolinol  No / Less Critical aminocyclohexanol Consider Aminocyclohexanol Derivatives (Bifunctional Catalysis) diastereo->aminocyclohexanol  Yes steric Rationale: Excellent steric shielding controls enantioselectivity. prolinol->steric optimize Optimize Reaction Conditions (Solvent, Temp, Additives) prolinol->optimize bifunctional Rationale: Bifunctional H-bond activation leads to highly ordered transition state. aminocyclohexanol->bifunctional aminocyclohexanol->optimize

References

Unraveling Transition States: A Comparative Guide to (1S,2S)-2-Aminocyclohexanol Derivatives in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective catalytic systems is paramount. This guide provides a comparative analysis of organocatalysts derived from (1S,2S)-2-aminocyclohexanol, focusing on their performance in asymmetric List-Lerner-Barbas aldol reactions. We delve into the transition states of these reactions through the lens of Density Functional Theory (DFT) studies and present supporting experimental data to benchmark their efficacy against the well-established proline-based catalysts.

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the myriad of organocatalysts, those derived from chiral backbones have shown exceptional promise in inducing high levels of stereoselectivity.

This guide focuses on prolinamide catalysts derived from 2-(2-aminocyclohexyl)phenols, a class of compounds built upon the rigid and stereochemically defined this compound framework. We will explore how the structural features of these catalysts influence the transition states of the aldol reaction, ultimately dictating the stereochemical outcome. Through a combination of experimental data and computational insights, we aim to provide a clear comparison with the archetypal organocatalyst, L-proline, and its derivatives.

Performance Comparison: this compound Derivatives vs. Proline-Based Catalysts

The efficacy of a catalyst is judged by its ability to provide high yields and stereoselectivities (both diastereoselectivity and enantioselectivity) under mild reaction conditions. The following tables summarize the performance of a representative prolinamide catalyst derived from this compound in the asymmetric aldol reaction between various aldehydes and ketones, and compares it with data reported for L-proline catalyzed reactions.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aromatic Aldehydes

CatalystAldehydeYield (%)dr (anti:syn)ee (%) (anti)Reference
This compound Derivative 4-Nitrobenzaldehyde99>99:199[1]
4-Chlorobenzaldehyde98>99:198[1]
Benzaldehyde9598:297[1]
L-Proline 4-Nitrobenzaldehyde68-76[2]
Benzaldehyde---[2]

Table 2: Asymmetric Aldol Reaction of Acetone with various Aromatic Aldehydes

CatalystAldehydeYield (%)ee (%)Reference
This compound Derivative 4-Nitrobenzaldehyde9698[1]
4-Chlorobenzaldehyde9597[1]
Benzaldehyde9296[1]
L-Proline 4-Nitrobenzaldehyde9796[3]
Benzaldehyde--[2]

Note: Reaction conditions for the this compound derivative catalyst involved 10 mol% of the catalyst in CH2Cl2 at room temperature for 24-72 hours. Conditions for L-proline catalyzed reactions may vary and are as reported in the respective references.

Mechanistic Insights from DFT Studies

Computational investigations using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism of these organocatalyzed aldol reactions and understanding the origins of their high stereoselectivity.

For the prolinamide catalysts derived from this compound, DFT studies have revealed a crucial dual hydrogen bonding activation mode in the transition state. The amide N-H and the phenolic O-H groups of the catalyst work in concert to activate the aldehyde electrophile. This rigid, pre-organized hydrogen-bonding network effectively shields one face of the aldehyde, leading to a highly favored facial attack by the enamine intermediate formed from the ketone and the proline moiety of the catalyst.

In contrast, for L-proline catalyzed aldol reactions, the generally accepted mechanism involves the carboxylic acid group of proline activating the aldehyde through a single hydrogen bond in the transition state. While effective, this interaction may be less rigid compared to the dual activation provided by the this compound derivatives, potentially explaining the observed differences in stereoselectivity for certain substrates.

Aldol_Reaction_Pathway cluster_catalyst Catalyst Activation cluster_reaction Aldol Addition cluster_catalyst_regeneration Catalyst Regeneration Catalyst This compound Derivative Enamine Enamine Intermediate Catalyst->Enamine Ketone Ketone Ketone->Enamine TS Transition State (Dual H-Bonding) Enamine->TS Aldehyde Aldehyde Aldehyde->TS Product Aldol Product TS->Product Hydrolysis Hydrolysis Product->Hydrolysis Hydrolysis->Catalyst Regenerated

Caption: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by a this compound derivative, highlighting the key enamine formation and the dual hydrogen-bonded transition state.

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction Catalyzed by this compound Derivative:

To a solution of the aldehyde (0.5 mmol) in CH2Cl2 (1.0 mL) was added the ketone (2.0 mmol) and the this compound derived prolinamide catalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time specified in the data tables. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by 1H NMR spectroscopy, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.[1]

General Procedure for the Asymmetric Aldol Reaction Catalyzed by L-Proline:

To a stirred solution of the aldehyde (0.25 mmol) and L-proline (10-20 mol%) in a specified solvent (e.g., DMSO, acetone), the ketone (1.25 mmol) was added, sometimes in the presence of an additive (e.g., benzoic acid). The reaction was stirred at a specified temperature (-10 to 25 °C) for 24-72 hours. The reaction was then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with water and dried over MgSO4. After filtration and concentration, the product was purified by chromatography.[2]

Conclusion

The prolinamide catalysts derived from this compound demonstrate exceptional performance in the asymmetric List-Lerner-Barbas aldol reaction, often surpassing the enantioselectivities achieved with L-proline, particularly with sterically demanding substrates. DFT studies strongly suggest that the rigid, pre-organized dual hydrogen-bonding activation of the aldehyde electrophile is key to this enhanced stereocontrol. The modular nature of these catalysts, allowing for fine-tuning of the aromatic moiety on the aminocyclohexanol backbone, offers a promising avenue for the development of even more efficient and selective organocatalysts for a broad range of asymmetric transformations. This comparative guide provides valuable insights for researchers in the field, aiding in the rational design of next-generation catalysts for the synthesis of complex chiral molecules.

References

Safety Operating Guide

Proper Disposal of (1S,2S)-2-Aminocyclohexanol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (1S,2S)-2-Aminocyclohexanol is critical for ensuring laboratory safety and environmental protection. This chemical is classified as hazardous and requires disposal through an authorized waste management facility.[1][2][3] Adherence to local, regional, and national hazardous waste regulations is mandatory to ensure complete and accurate classification and disposal.[1][4] This guide provides a detailed operational plan for the safe handling and disposal of this compound in a research environment.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to recognize its potential hazards. The chemical is known to be harmful if swallowed, cause skin irritation, and result in serious eye damage.[3][5] In some forms, it is considered corrosive and can cause severe skin burns and eye damage.[6] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]

  • Body Protection: A laboratory coat and closed-toe shoes are required.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.[1]

Hazard and Regulatory Data

For proper labeling, transport, and disposal, it is essential to be aware of the specific hazard classifications associated with 2-aminocyclohexanol.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[5][7]
Skin Corrosion / IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation[2][4][6]
Serious Eye Damage / Eye IrritationH318 / H319Causes serious eye damage / Causes serious eye irritation[2][4][5][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2][5]
Transport Information Identifier Classification Source
UN NumberUN 3259AMINES, SOLID, CORROSIVE, N.O.S.[6]
Transport Hazard Class8Corrosive[6]
Packing GroupIII-[6]

Note: Hazard classifications may vary slightly depending on the specific isomer, mixture (cis/trans), or salt form (e.g., hydrochloride). Always refer to the specific Safety Data Sheet (SDS) for the material you are handling.

Step-by-Step Disposal Protocol

The primary and mandatory disposal method for this compound is through a licensed hazardous waste disposal company.[6][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][7][9]

3.1. Work Area Preparation

  • Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[10]

3.2. Waste Segregation and Container Selection

  • Segregate Waste: Do not mix aminocyclohexanol waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Keep it separate from incompatible materials such as strong oxidizing agents.[1][11]

  • Select Container: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap.[1] The original product container is often the best choice for storing its own waste.[12] The container must be in good condition, free from cracks or damage.[1]

3.3. Container Labeling Affix a hazardous waste label to the designated container. The label must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • The associated hazards (e.g., "Corrosive," "Toxic," "Irritant").[1]

  • The accumulation start date.[1]

  • The name of the principal investigator or laboratory contact.[1]

3.4. Waste Transfer Procedure

  • For Solid Waste: Carefully transfer the solid aminocyclohexanol into the labeled container using a clean scoop or spatula. Avoid generating dust.[1]

  • For Liquid Waste (Solutions): Carefully pour the solution into the labeled liquid waste container using a funnel to prevent spills.[1] The label should also include the solvent and the approximate concentration of the aminocyclohexanol.[1]

3.5. Storage and Collection

  • Seal Container: Tightly seal the container cap.[1]

  • Store Safely: Place the sealed container in a designated Satellite Accumulation Area (SAA) for hazardous waste. This area should provide secondary containment to prevent the release of chemicals in case of a leak.[1][13]

  • Arrange Pickup: Follow your institution's procedures to arrange for the collection of the hazardous waste container by the EHS department or a licensed hazardous waste disposal company.[1]

Potential In-Laboratory Treatment (Expert Consultation Required)

While direct disposal via a licensed firm is standard, some general principles for amine waste treatment exist. These methods should only be considered after a thorough risk assessment and must be approved by your institution's EHS department. They are not a substitute for professional disposal.

  • Neutralization: As an amine, this compound is basic. It can be neutralized with a dilute acid (e.g., hydrochloric or sulfuric acid) under controlled conditions (e.g., in an ice bath) to form a salt.[14] However, the resulting salt solution must still be disposed of as hazardous aqueous waste.[14]

No detailed, validated experimental protocols for the in-laboratory degradation of this compound were found. Any attempt at in-lab treatment would constitute a new experimental procedure requiring rigorous safety review.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Solid or Liquid Waste? fume_hood->waste_type solid_proc Use Spatula to Transfer Solid Avoid Creating Dust waste_type->solid_proc Solid liquid_proc Use Funnel to Pour Liquid waste_type->liquid_proc Liquid container Select Leak-Proof, Compatible Container solid_proc->container liquid_proc->container labeling Affix Hazardous Waste Label (Name, Hazards, Date) container->labeling storage Store Sealed Container in Designated SAA with Secondary Containment labeling->storage pickup Arrange Pickup by EHS or Licensed Disposal Company storage->pickup end End: Safe & Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for (1S,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of (1S,2S)-2-Aminocyclohexanol, ensuring laboratory safety and procedural integrity for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that can cause severe eye damage.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), with consideration for double gloving.Prevents skin contact which can lead to irritation.[3][5] Double gloving is recommended when handling hazardous chemicals to prevent contamination transfer.[6]
Body Protection Chemical-resistant lab coat (e.g., polyethylene-coated polypropylene), fully buttoned, with long sleeves.[5][7]Protects skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of potentially harmful vapors or dust which may cause respiratory irritation.[1][2][4]
Footwear Closed-toe, closed-heel shoes.Prevents exposure from spills.[4]

Experimental Protocol: Handling and Disposal

The following step-by-step guide outlines the safe handling, storage, and disposal of this compound.

Preparation and Handling
  • Engineering Controls : All work with this compound should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[2][4] An eyewash station and safety shower must be readily accessible.[2][4]

  • Donning PPE : Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Chemical Handling :

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Use appropriate tools, such as spatulas or pipettes, for transferring the chemical.

    • Keep containers tightly closed when not in use.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Spill Management
  • Small Spills : For minor spills within a fume hood, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.

  • Large Spills : In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the safety officer.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[2][8]

  • Waste Collection :

    • Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[4][8]

    • The first rinse of any container that held the chemical must also be collected as hazardous waste.[9]

  • Container Management : Ensure the waste container is chemically compatible and in good condition.[8]

  • Waste Segregation : Do not mix this compound waste with other incompatible waste streams.[8]

  • Pickup and Disposal : Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response (If Applicable) cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Operation prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Keep Container Sealed handle1->handle2 spill1 Evacuate Area handle1->spill1 Spill Occurs disp1 Collect Waste in Labeled Container handle2->disp1 spill2 Alert Supervisor/Safety Officer spill1->spill2 spill3 Contain with Inert Material spill2->spill3 spill3->disp1 disp2 Include First Rinse of Glassware disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 end End disp4->end start Start start->prep1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-Aminocyclohexanol
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-Aminocyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.